Tri(Amino-PEG4-amide)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H81N7O15/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEMWQLDBQAVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H81N7O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tri(Amino-PEG4-amide)-amine structure and chemical properties
An In-Depth Technical Guide to Tri(Amino-PEG4-amide)-amine
Introduction
This compound is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) based molecule. Its structure features three primary amine groups extending from a central core, each connected by a PEG4 (tetraethylene glycol) spacer and an amide bond. This compound is primarily utilized as a trivalent linker molecule in chemical biology and drug development.
The terminal primary amine groups are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, making the molecule a valuable tool for bioconjugation.[1] Its most prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand.[2][3] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[4]
Chemical Structure and Properties
The core structure consists of a central amine linked to three separate amino-PEG4-amide arms. This trivalent nature allows for the attachment of multiple molecules.
Table 1: General Properties of this compound
| Property | Value | Citation(s) |
| Appearance | Oil | [5] |
| Color | Light yellow to yellow | [5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [5] |
| Storage (Stock Sol.) | -80°C (6 months), -20°C (1 month) | [2] |
Table 2: Physicochemical Data for this compound Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Citation(s) |
| This compound | 2523025-41-2 | C39H81N7O15 | 888.11 | >96% | [6] |
| This compound TFA | Not Available | C41H82F3N7O17 | 1002.12 | >98% | [3][7] |
Note: The TFA (trifluoroacetic acid) salt is a common form for improved handling and stability.
Core Application: PROTAC Synthesis
This compound is a key building block in the development of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker's role is critical, as its length and composition significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient degradation.[6]
Experimental Protocols
While specific, peer-reviewed synthesis and characterization protocols for this compound are not widely published in the public domain, a generalized protocol for its use in bioconjugation can be outlined. The following describes a typical procedure for conjugating the linker to a molecule containing an NHS ester.
General Protocol: Conjugation of this compound to an NHS Ester
This protocol details the reaction of one of the primary amine groups on the linker with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand, fluorophore, or E3 ligase ligand).
1. Materials and Reagents:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography (SEC))
2. Procedure:
-
Preparation of Reactants :
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Dissolve this compound in the reaction buffer. The concentration will depend on the scale of the reaction.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the this compound solution to the NHS ester-activated molecule.
-
Note: Using an excess of the amine linker helps to ensure the reaction goes to completion and minimizes dimerization of the NHS-ester molecule. The exact ratio may require optimization.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching :
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. This will consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification :
-
Purify the resulting conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or SEC) to remove excess linker and quenched reagents.
-
Monitor the elution profile (e.g., at 280 nm for proteins) and collect the fractions containing the purified conjugate.
-
-
Characterization :
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS, HPLC, and NMR.[9]
-
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 2523025-41-2 [m.chemicalbook.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. 2523025-41-2|this compound|BLD Pharm [bldpharm.com]
Synthesis and Purification of Tri(Amino-PEG4-amide)-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tri(Amino-PEG4-amide)-amine, a branched, hydrophilic linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The methodologies detailed herein are based on established chemical principles and a composite of literature-derived protocols for analogous structures.
Overview
This compound is a dendron-like molecule featuring a central tertiary amine core from which three flexible polyethylene (B3416737) glycol (PEG) arms extend. Each arm is terminated with a primary amine, providing multiple points for conjugation. The PEG4 linkers enhance aqueous solubility and provide spatial separation between conjugated moieties. The synthesis is approached via a convergent strategy, involving the preparation of the core amine followed by the coupling of the PEG arms and subsequent deprotection.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step process:
-
Synthesis of the Core Amine: Preparation of Tris(2-aminoethyl)amine (TREN), which serves as the central branched core.
-
Amide Coupling and Protection: Coupling of the TREN core with three equivalents of a Boc-protected Amino-PEG4-carboxylic acid derivative to form the fully protected intermediate.
-
Deprotection: Removal of the Boc protecting groups to yield the final trifunctional amine product.
A Technical Guide to Tri(Amino-PEG4-amide)-amine for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the molecular properties and application of Tri(Amino-PEG4-amide)-amine, a key building block in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Core Molecular Attributes
This compound is a branched, polyethylene (B3416737) glycol (PEG)-based molecule featuring three primary amine groups. This structure makes it an ideal trivalent linker for various bioconjugation applications. The PEG backbone enhances solubility and can influence the pharmacokinetic properties of the final conjugate.
Below is a summary of the key quantitative data for this compound and its commonly used trifluoroacetic acid (TFA) salt.
| Property | This compound | This compound TFA Salt |
| Molecular Formula | C39H81N7O15 | C41H82F3N7O17 |
| Molecular Weight | 888.10 g/mol [1][2] | 1002.12 g/mol [3][4] |
| CAS Number | 2523025-41-2[1][2] | - |
Application in PROTAC Synthesis
This compound is extensively utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][3][5] The trivalent nature of this linker allows for the potential conjugation of multiple ligands, offering advanced PROTAC architectures.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can participate in further degradation cycles.
Experimental Protocols
The primary amine groups of this compound are reactive towards activated carboxylic acids (e.g., NHS esters) and can form stable amide bonds. This reactivity is central to its use in PROTAC synthesis.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general strategy for synthesizing a PROTAC by coupling a Protein of Interest (POI) ligand and an E3 ligase ligand, both containing a carboxylic acid or activated ester group, to the this compound linker.
Materials:
-
This compound
-
POI ligand with a carboxylic acid or NHS ester functionality
-
E3 ligase ligand (e.g., a pomalidomide (B1683931) or VHL ligand derivative) with a carboxylic acid or NHS ester functionality
-
Coupling agents (e.g., HATU, HOBt) if starting from carboxylic acids
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction monitoring equipment (e.g., LC-MS, TLC)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF.
-
Activation (if using carboxylic acid): Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
First Coupling: Add a solution of this compound (0.33 equivalents to favor mono-substitution initially, with careful monitoring) in anhydrous DMF to the activated POI ligand solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS to observe the formation of the mono-conjugated intermediate.
-
Second Ligand Preparation: In a separate flask, activate the E3 ligase ligand-COOH (2.2 equivalents) using the same procedure as in step 2.
-
Second Coupling: Once the formation of the mono-POI-linker conjugate has reached the desired level, add the activated E3 ligase ligand solution to the reaction mixture containing the mono-conjugate.
-
Completion and Work-up: Continue to monitor the reaction by LC-MS until the desired tri-substituted PROTAC is formed. Upon completion, quench the reaction and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as LC-MS and NMR.
Experimental Workflow for PROTAC Efficacy Evaluation
Once a PROTAC is synthesized, its efficacy in degrading the target protein needs to be evaluated. A common method for this is Western blotting.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Solubility of Tri(Amino-PEG4-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Tri(Amino-PEG4-amide)-amine, a branched polyethylene (B3416737) glycol (PEG) reagent. Due to the highly specific nature of this molecule, extensive quantitative data across a wide range of solvents is not broadly published. Therefore, this document focuses on providing known qualitative solubility information, outlining a comprehensive experimental protocol for determining precise solubility in your laboratory, and contextualizing its application in bioconjugation, a primary use case that dictates solvent selection.
Core Concepts and Qualitative Solubility
This compound is a branched, multi-arm PEG derivative. Its structure, featuring hydrophilic PEG chains and terminal primary amine groups, governs its solubility profile. The PEG backbone enhances water solubility and can prevent aggregation of conjugated molecules.[1] The terminal amine groups are reactive towards activated esters (like NHS esters), acids, and other functional groups, making it a versatile linker in bioconjugation.[2][3]
Generally, multi-arm PEG derivatives are soluble in water and many common organic solvents.[4][5] Manufacturer and supplier data indicate that this compound is soluble in a range of polar solvents.[2][6]
Table 1: Reported Qualitative Solubility of this compound
| Solvent | Solubility | Primary Use in Protocols |
| Water (Aqueous Buffers, e.g., PBS) | Soluble[2][6] | Bioconjugation reactions, purification |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][6] | Stock solution preparation, organic reactions |
| Dichloromethane (DCM) | Soluble[2][6] | Organic synthesis, purification |
| Dimethylformamide (DMF) | Soluble[2][6] | Peptide synthesis, organic reactions |
Note: This information is based on supplier data sheets and general properties of similar PEG compounds. Quantitative limits (e.g., mg/mL) are not specified and should be determined experimentally for specific applications.
Applications in Bioconjugation and Drug Development
This compound is primarily used as a linker molecule in the synthesis of complex biomolecular structures.[7] A significant application is in the development of Proteolysis Targeting Chimeras (PROTACs).[8][9][10][11] PROTACs are molecules that contain two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[9][11] The PEG linker in molecules like this compound provides the necessary spacing and favorable physicochemical properties.
The choice of solvent is critical for each step of a bioconjugation workflow, from initial reaction to final purification.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol details the widely accepted "shake-flask" method, which is considered a reliable standard for determining thermodynamic solubility.[12]
Objective: To determine the saturation solubility (mg/mL or mM) of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (as solid or oil)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Thermostatic shaker or incubator
-
Centrifuge capable of handling vials
-
Pipettes and tips
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a quantitative NMR)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid/oil remaining after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. For complete separation of undissolved solute, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid/oil pellet. For accuracy, it is recommended to filter the supernatant through a syringe filter.
-
Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the saturation solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility
Several factors can influence the solubility of PEGylated compounds:
-
Temperature: Solubility may increase or decrease with temperature depending on the thermodynamics of the solute-solvent system.
-
pH (in aqueous solutions): The terminal amine groups of this compound will be protonated at acidic pH. This ionization typically increases aqueous solubility.
-
Salt Form: The compound may be supplied as a salt (e.g., TFA salt), which generally enhances solubility in aqueous media compared to the free base.[2]
-
Molecular Weight of PEG: While this compound has a defined structure (PEG4), for other PEG derivatives, solubility in certain organic solvents can decrease as the PEG molecular weight increases.[13]
This guide provides a foundational understanding of the solubility of this compound. For critical applications, the experimental determination of solubility under specific project conditions is strongly recommended.
References
- 1. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 2. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Linear PEGs,branched PEGs,multi-arm PEGs Manufacturer | SINOPEG [sinopeg.com]
- 6. This compound CAS#: 2523025-41-2 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cenmed.com [cenmed.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tri(Amino-PEG4-amide)-amine: Mechanism of Action and Applications in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant in the efficacy of complex biologics and targeted therapies. Among the diverse array of linkers, branched polyethylene (B3416737) glycol (PEG) structures have gained significant traction. This guide provides an in-depth examination of Tri(Amino-PEG4-amide)-amine, a branched, hydrophilic linker, with a focus on its mechanism of action, core applications, and the experimental protocols necessary for its successful implementation.
Core Concepts: Structure and Physicochemical Properties
This compound is a branched PEG-based linker designed for bioconjugation.[1][2] Its structure is characterized by a central core from which three arms extend. Each arm consists of a four-unit polyethylene glycol (PEG4) chain terminating in a primary amine (-NH2) functional group, with amide bonds connecting the PEG chains to the central scaffold.[3][4] This architecture imparts several key properties:
-
Hydrophilicity: The polyethylene glycol chains are inherently hydrophilic, which significantly improves the aqueous solubility of the linker and any conjugate it is a part of.[5][6] This is a crucial advantage when working with hydrophobic drugs or biomolecules prone to aggregation.[5]
-
Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it ideal for in vivo applications.[5][7]
-
Reactivity: The terminal primary amine groups are nucleophilic and readily react with electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3][8][9]
-
Flexibility: The PEG chains provide significant conformational flexibility, acting as flexible spacers between conjugated molecules.[][11] This flexibility is vital in applications like PROTACs, where it allows the bound proteins to adopt optimal orientations.[]
-
Branched Nature: The three-arm structure allows for multivalent conjugation, enabling the attachment of multiple molecules to a single point.[][13] This can increase the avidity of a targeting ligand or allow for a higher payload of a therapeutic agent.[5][13]
Mechanism of Action in Bioconjugation
The primary mechanism of action for this compound as a linker is its ability to form stable covalent bonds through its terminal amine groups. The most common reaction involves the nucleophilic attack of a primary amine on an N-hydroxysuccinimide (NHS) ester, a popular amine-reactive chemical group.
The reaction proceeds as follows:
-
The primary amine (-NH2) on the terminus of a PEG arm acts as a nucleophile.
-
It attacks the electrophilic carbonyl carbon of the NHS ester.
-
This leads to the formation of a stable amide bond and the release of the NHS leaving group.[14]
This reaction is highly efficient under mild physiological conditions, typically in buffers at a pH of 7.2 to 8.5.[15] It is critical to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris) will compete for reaction with the NHS ester.[16][17]
Key Applications and Data Considerations
The unique properties of branched PEG linkers make them highly suitable for advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11][18] The linker is not merely a spacer but a critical component that dictates the efficacy of the PROTAC.[6][11]
-
Mechanism: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[18] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[11][18]
-
Linker Function: The this compound linker's flexibility and hydrophilicity are advantageous.[][11] Flexibility allows the two ligands to orient themselves optimally to form a stable and productive ternary complex, reducing the entropic penalty of binding.[11] The PEG component enhances the solubility of the entire PROTAC molecule, which is often a significant challenge in development.[19] The branched nature could be exploited to create multivalent PROTACs, potentially enhancing the avidity for the target or E3 ligase.
In ADCs, a cytotoxic drug (payload) is linked to an antibody that targets a specific antigen on cancer cells.
-
Linker Function: Hydrophilic PEG linkers can significantly improve the pharmacokinetic properties of ADCs.[] They increase the water solubility of the conjugate, which is particularly important when using hydrophobic payloads, and help prevent aggregation.[5] Branched linkers allow for the attachment of a higher number of drug molecules per antibody, increasing the drug-to-antibody ratio (DAR) without causing the aggregation often seen with hydrophobic linkers.[5][13] This can lead to a 10 to 100-fold enhancement in potency.[5]
While specific quantitative data for this compound is typically found within proprietary drug development reports or specific research publications, the following tables summarize the key parameters used to evaluate and compare linkers in PROTAC and ADC development.
Table 1: Comparative Properties of Common Linker Types
| Property | Alkyl Linkers | PEG Linkers (Linear) | PEG Linkers (Branched) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Very High (Hydrophilic) |
| Flexibility | High | High | High |
| PROTAC Ternary Complex | High entropic penalty | Lower entropic penalty | Lower entropic penalty |
| ADC DAR Potential | Low (often limited to 2-4) | Moderate | High (can exceed 4) |
| Aggregation Risk | High with hydrophobic payloads | Low | Very Low |
| Synthetic Accessibility | High | Moderate | Moderate to Low |
Table 2: Key Quantitative Metrics for PROTAC Efficacy
| Metric | Description | Typical Measurement Method |
| TC₅₀ | Ternary Complex Half-Maximal Concentration | Time-Resolved Fluorescence Energy Transfer (TR-FRET)[19] |
| DC₅₀ | Half-Maximal Degradation Concentration | Western Blot, Mass Spectrometry |
| Dₘₐₓ | Maximum Level of Degradation | Western Blot, Mass Spectrometry |
| t₁/₂ | Half-life of Protein Degradation | Pulse-chase experiments, Western Blot time-course |
| Permeability | Ability to cross the cell membrane | Parallel Artificial Membrane Permeability Assay (PAMPA) |
Experimental Protocols
The following protocols provide a framework for using this compound in a typical bioconjugation workflow.
This protocol describes the creation of a bioconjugate where the linker first connects to a protein (e.g., an antibody) via its carboxyl groups, and then the remaining amine groups on the linker react with a pre-activated small molecule drug or ligand.
Materials:
-
Protein (e.g., Antibody) in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
NHS-activated small molecule (e.g., PROTAC ligand, cytotoxic drug)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Activation: a. Dissolve the protein in PBS to a concentration of 1-5 mg/mL. b. Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. c. Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.
-
Linker Conjugation: a. Immediately add a 10 to 20-fold molar excess of this compound to the activated protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C. One of the linker's three amine groups will react with an activated carboxyl on the protein. c. Remove excess, unreacted linker and activation reagents using a desalting column equilibrated with PBS.
-
Small Molecule Conjugation: a. Dissolve the NHS-activated small molecule in an anhydrous solvent like DMSO. b. Add a 10-fold molar excess of the activated small molecule to the protein-linker conjugate solution. The remaining two amine groups on the linker will react. c. Incubate for 1-2 hours at room temperature.
-
Quenching and Purification: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[17] b. Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unconjugated small molecules and other byproducts.
This protocol outlines a general method to assess the efficacy of a PROTAC synthesized using the this compound linker.
Materials:
-
Cancer cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
Synthesized PROTAC molecule
-
DMSO (for stock solution)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%. b. Include a vehicle control (DMSO only). c. Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. d. Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add Lysis Buffer to each well, incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the POI and the loading control. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Add the chemiluminescent substrate and visualize the bands using a gel doc imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀.
Conclusion
This compound is a sophisticated, multifunctional linker that offers significant advantages for the development of advanced therapeutics. Its branched structure, combined with the hydrophilic and flexible nature of its PEG arms, provides a powerful tool to enhance solubility, improve pharmacokinetics, and enable multivalent designs.[7][] In the context of PROTACs and ADCs, this linker's mechanism of action directly contributes to the stability and efficacy of the final conjugate.[][19] By understanding its core properties and employing robust experimental protocols, researchers can effectively leverage this linker to engineer the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. adcreview.com [adcreview.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 11. chempep.com [chempep.com]
- 13. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 19. benchchem.com [benchchem.com]
Safety and Handling Guidelines for Tri(Amino-PEG4-amide)-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tri(Amino-PEG4-amide)-amine, a branched polyethylene (B3416737) glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this novel compound, this document compiles available data and extrapolates best practices from safety guidelines for structurally related compounds, including polyethylene glycols, amines, and amides. It is imperative for all users to supplement these guidelines with a thorough risk assessment specific to their experimental context.
Compound Identification and Properties
This compound is primarily utilized in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The physicochemical properties of this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2523025-41-2 |
| Molecular Formula | C39H81N7O15 |
| Molecular Weight | 888.1 g/mol |
| Appearance | Varies; may be an oil or a solid |
| Purity | Typically >95% |
| Solubility | Soluble in Water, DMSO, DCM, and DMF |
| Storage Conditions | Recommended storage at -20°C in a dry, inert atmosphere. |
Hazard Identification and General Safety Precautions
While specific toxicity data for this compound is not available, the chemical structure suggests potential hazards associated with amine and amide functionalities. PEGylated compounds are generally considered to have low toxicity; however, the presence of primary amine groups can cause skin and eye irritation.
| Hazard | Precaution | Personal Protective Equipment (PPE) |
| Skin and Eye Irritation | Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For eyes, seek medical attention. | Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. |
| Inhalation | May be harmful if inhaled. Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the compound as a powder or when heating solutions. | Use of a fume hood is recommended. A respirator may be necessary for large quantities or spills. |
| Ingestion | May be harmful if swallowed. Do not ingest. Wash hands thoroughly after handling. | Standard laboratory hygiene practices. No eating, drinking, or smoking in the laboratory. |
| Reactivity | Avoid strong oxidizing agents. | Store away from incompatible materials. |
Experimental Protocols: Safe Handling Procedures
The following are generalized protocols for common laboratory procedures involving this compound.
Weighing the Compound
-
Preparation : Ensure the balance is in a well-ventilated area or a fume hood. Wear all required PPE.
-
Procedure :
-
Use a clean, tared weigh boat or vial.
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Avoid creating dust if the compound is a solid.
-
Close the primary container immediately after weighing.
-
Clean any spills on the balance or surrounding area promptly.
-
-
Post-Weighing : Transport the weighed compound in a sealed container to the experimental area.
Dissolving the Compound
-
Preparation : Work within a chemical fume hood. Have the appropriate solvent and clean glassware ready.
-
Procedure :
-
Add the weighed this compound to the reaction vessel.
-
Slowly add the desired solvent (e.g., DMSO, DMF, water) while stirring.
-
If necessary, sonicate or gently warm the mixture to aid dissolution. Avoid excessive heating to prevent degradation.
-
Ensure the vessel is capped or covered to prevent solvent evaporation and exposure.
-
-
Storage of Solutions : Store solutions in tightly sealed containers at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.
Reaction Quenching and Work-up
-
Quenching : Be mindful that reactions involving amines can be exothermic. Quench reactions slowly, and if necessary, cool the reaction vessel in an ice bath.
-
Extraction : When performing aqueous extractions, be aware that PEGylated compounds can sometimes lead to emulsions. If this occurs, the addition of brine may help to break the emulsion.
-
Solvent Removal : When removing solvents under reduced pressure, use a trap to collect volatile components and prevent their release into the vacuum pump and the atmosphere.
Spill and Emergency Procedures
-
Minor Spill :
-
For a small spill of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For a small solid spill, carefully sweep it up, avoiding dust generation.
-
Place the waste in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spill :
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
If the spill is flammable, eliminate all ignition sources.
-
Ensure adequate ventilation.
-
Follow institutional procedures for large chemical spills.
-
Visualized Workflows
The following diagrams illustrate standard workflows for laboratory safety.
Caption: General workflow for the safe handling of laboratory chemicals.
Caption: Decision-making process for handling a chemical spill.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet or a comprehensive, experiment-specific risk assessment. All laboratory personnel should be trained in general chemical safety and handling procedures. Always consult your institution's safety guidelines and protocols.
An In-depth Technical Guide to Branched PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, has emerged as a cornerstone technology to enhance the therapeutic efficacy of biomolecules. This process can improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecule drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity. While linear PEG linkers have been traditionally employed, branched PEG linkers are increasingly recognized for their superior attributes in advanced drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and functionalized nanoparticles.
This technical guide provides a comprehensive overview of branched PEG linkers, detailing their structural advantages, synthesis, and applications in bioconjugation. It further presents a compilation of quantitative data comparing branched and linear PEG architectures, detailed experimental protocols for their use, and visualizations of key biological and experimental workflows.
The Architectural Advantage of Branched PEG Linkers
Branched PEG linkers consist of multiple PEG arms extending from a central core, offering several distinct advantages over their linear counterparts.[1] This unique architecture allows for a higher hydrodynamic volume for a given molecular weight, which can more effectively shield the conjugated biomolecule from enzymatic degradation and renal clearance.[2][3]
Key benefits of utilizing branched PEG linkers include:
-
Enhanced Pharmacokinetics: The increased hydrodynamic size imparted by branched PEGs leads to reduced renal clearance and a prolonged circulation half-life of the bioconjugate.[2][4]
-
Increased Payload Capacity: In applications like ADCs, branched linkers enable the attachment of a higher number of drug molecules per antibody, leading to an improved drug-to-antibody ratio (DAR) without inducing aggregation.[5][6]
-
Improved Solubility and Stability: The hydrophilic nature of the multiple PEG arms can significantly enhance the solubility of hydrophobic drugs and prevent aggregation of the final conjugate.[1]
-
Reduced Immunogenicity: The dense PEG cloud created by a branched structure can effectively mask immunogenic epitopes on the surface of protein therapeutics, reducing the potential for an immune response.[2]
Quantitative Comparison of Branched vs. Linear PEG Linkers
The selection of a suitable PEG linker is a critical consideration in the design of bioconjugates. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between linear and branched PEG architectures.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference |
| Unmodified HSA | - | 3.5 | [7] |
| Linear | 5 | 4.2 | [7] |
| Linear | 10 | 5.2 | [7] |
| Linear | 20 | 6.1 | [7] |
| Branched | 20 | 6.4 | [7] |
| HSA: Human Serum Albumin | |||
| Table 1: Comparison of Hydrodynamic Radii of PEGylated Human Serum Albumin. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
| Table 2: Comparison of Linear vs. Pendant (Branched) PEG Linker Architecture on ADC Clearance. [8] |
| Linker | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% | [9] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% | [9] |
| Branched PEG12-OH | DAR 4 and DAR 8 ADCs | Xenograft model | Not specified | Enhanced anti-tumor activity compared to non-PEGylated linker | [8] |
| Table 3: In Vivo Efficacy of ADCs with Different Linker Architectures. |
| ADC Construct | Linker Type | Cell Line | IC50 (nM) | Reference |
| Homogeneous DAR 6 Trastuzumab-MMAE | "Short" Branched | HER2+ | 0.68 | [10] |
| Homogeneous DAR 6 Trastuzumab-MMAE | "Long" Branched (with additional PEG4) | HER2+ | 0.074 | [10] |
| Heterogeneous DAR 6 Trastuzumab-MMAE | Thiol-maleimide | HER2+ | Not specified, but similar activity to "long" branched | [10] |
| Homogeneous DAR 2 Trastuzumab-MMAE | Linear | HER2+ | Not specified, but more potent than "short" branched | [10] |
| Table 4: In Vitro Cytotoxicity of ADCs with Branched Linkers of Different Lengths. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a branched PEG linker, its conjugation to a model antibody, and the characterization of the resulting ADC.
Protocol 1: Synthesis of a 4-Arm PEG-NHS Ester
This protocol describes a general method for the synthesis of a 4-arm PEG-NHS ester, a common reactive intermediate for amine-reactive conjugation. The synthesis is based on the ethoxylation of a pentaerythritol (B129877) core.[11]
Materials:
-
Pentaerythritol
-
Ethylene (B1197577) oxide
-
Potassium naphthalenide in THF
-
Succinic anhydride (B1165640)
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Other necessary organic solvents and reagents
Procedure:
-
Ethoxylation of Pentaerythritol Core:
-
Dissolve pentaerythritol in anhydrous THF.
-
Add potassium naphthalenide solution dropwise at room temperature under an inert atmosphere until a faint green color persists, indicating the formation of the alkoxide initiator.
-
Introduce a calculated amount of ethylene oxide gas into the reaction mixture. The amount of ethylene oxide will determine the final molecular weight of the PEG arms.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60-80 °C) until the desired molecular weight is achieved.
-
Terminate the reaction by adding a proton source (e.g., acidic methanol).
-
Precipitate the 4-arm PEG-OH product in cold diethyl ether and dry under vacuum.
-
-
Carboxylation of 4-Arm PEG-OH:
-
Dissolve the 4-arm PEG-OH and a molar excess of succinic anhydride in anhydrous pyridine.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with HCl to pH 3.
-
Extract the 4-arm PEG-COOH product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylated PEG.
-
-
Activation with NHS:
-
Dissolve the 4-arm PEG-COOH and a molar excess of both NHS and DCC in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Precipitate the final 4-arm PEG-NHS ester product in cold diethyl ether.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Characterize the final product by NMR and MALDI-TOF mass spectrometry to confirm its structure and purity.
-
Protocol 2: Conjugation of 4-Arm PEG-NHS to an Antibody
This protocol outlines the conjugation of the synthesized 4-arm PEG-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Arm PEG-NHS ester
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.
-
-
PEGylation Reaction:
-
Dissolve the 4-arm PEG-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Add a calculated molar excess of the 4-arm PEG-NHS ester solution to the antibody solution while gently vortexing. The molar ratio will depend on the desired degree of PEGylation and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted PEG linker and other small molecules using a pre-equilibrated SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Protocol 3: Characterization of the Branched PEG-ADC
This protocol describes the key analytical techniques used to characterize the purified ADC.
Materials:
-
Purified ADC sample
-
Analytical SEC-MALS system
-
LC-MS system (e.g., Q-TOF)
-
SDS-PAGE apparatus and reagents
-
Reagents for protein concentration determination (e.g., BCA assay)
Procedure:
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different numbers of conjugated drugs. The peak areas of the different species can be used to calculate the average DAR.
-
LC-MS Analysis:
-
For intact mass analysis, dilute the ADC sample in an appropriate buffer and inject it into the LC-MS system.
-
Deconvolute the resulting mass spectrum to determine the molecular weights of the different ADC species (unconjugated mAb, mAb with 1 drug, mAb with 2 drugs, etc.).
-
Calculate the average DAR by taking the weighted average of the different species based on their relative abundance from the deconvoluted spectrum.[12]
-
-
-
Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
Inject the purified ADC sample into an analytical SEC column coupled to MALS and refractive index (RI) detectors.
-
The SEC separates the monomeric ADC from aggregates and fragments.
-
The MALS detector determines the absolute molar mass of the eluting species, confirming the identity of the monomeric ADC and quantifying the percentage of aggregates.[13]
-
-
-
Confirmation of Conjugation:
-
SDS-PAGE:
-
Run samples of the unconjugated mAb and the purified ADC on an SDS-PAGE gel under reducing and non-reducing conditions.
-
Under non-reducing conditions, the PEGylated antibody will show a significant increase in apparent molecular weight compared to the unconjugated antibody.
-
Under reducing conditions, the heavy and light chains of the PEGylated antibody will also show a shift in molecular weight, confirming covalent attachment of the PEG linker.
-
-
Visualizing Key Concepts and Workflows
The following diagrams, created using the DOT language, illustrate important structural relationships, experimental workflows, and biological pathways relevant to branched PEG linkers in bioconjugation.
References
- 1. purepeg.com [purepeg.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4arm PEG Succinimidyl Carboxymethyl Ester - JenKem [jenkemusa.com]
- 12. sciex.com [sciex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols for Tri(Amino-PEG4-amide)-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[2][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic profiles.[1][3][4] The Tri(Amino-PEG4-amide)-amine linker is a versatile, branched PEG-based reagent that can be utilized in the synthesis of PROTACs.[5][6][7] Its three amino-terminated PEG4 arms offer multiple attachment points for derivatization with ligands for the POI or E3 ligase, allowing for the creation of multi-specific or higher-order PROTAC constructs.
These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of PROTACs.
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized using PEG linkers. While specific data for this compound is not extensively available in the public domain, these tables illustrate the key parameters used to evaluate PROTAC efficacy.
Table 1: Representative Biological Activity of PEG-ylated PROTACs
| PROTAC ID | Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-A | 4 | BRD4 | CRBN | 50 | >90 |
| PROTAC-B | 8 | BTK | VHL | 25 | >95 |
| PROTAC-C | 12 | AR | MDM2 | 100 | 85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[8]
Table 2: Physicochemical Properties of Representative PEG-ylated PROTACs
| PROTAC ID | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | 950 | 2.5 | 150 | 5.2 |
| PROTAC-B | 1100 | 2.1 | 200 | 6.8 |
| PROTAC-C | 1250 | 1.8 | 250 | 4.5 |
Experimental Protocols
The following protocols describe the general methodologies for incorporating the this compound linker into a PROTAC construct. These protocols may require optimization for specific ligands and reaction conditions.
Protocol 1: Amide Bond Formation with this compound
This protocol details the coupling of a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) to one of the primary amine groups of the this compound linker.
Reagents and Materials:
-
Carboxylic acid-functionalized ligand (Ligand-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[8]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[8]
-
Anhydrous DMF (Dimethylformamide)[8]
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.[8]
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the activated ligand solution.
-
Stir the reaction mixture at room temperature overnight.[8]
-
Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[8]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the mono-substituted this compound conjugate.
Protocol 2: Stepwise Synthesis of a PROTAC using a Pre-formed Ligand-Linker Conjugate
This protocol describes the second coupling step to form the final PROTAC, using the product from Protocol 1.
Reagents and Materials:
-
Mono-substituted Ligand-Linker conjugate from Protocol 1 (1.0 eq)
-
Second carboxylic acid-functionalized ligand (Ligand2-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Follow the procedure outlined in Protocol 1, using the mono-substituted Ligand-Linker conjugate as the amine component and the second carboxylic acid-functionalized ligand (Ligand2-COOH) as the coupling partner.[8]
-
The reaction will result in a mixture of di-substituted products. The desired product will have one molecule of each ligand attached to the linker.
-
Purify the final PROTAC product using preparative HPLC to isolate the desired species.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: A typical workflow for PROTAC synthesis.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for Amide Bond Formation with Tri(Amino-PEG4-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG4-amide)-amine is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[][2] Its structure features a central core from which three PEG4 arms extend, each terminating in a primary amine. This multivalent design allows for the conjugation of multiple molecules, such as drugs, targeting ligands, or imaging agents, to a single scaffold.[] The hydrophilic PEG spacers enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and improve pharmacokinetic profiles.[3][4]
This document provides detailed protocols for the formation of stable amide bonds using this compound with carboxyl-containing molecules and activated esters.
Key Benefits of Using PEG Linkers:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules.[4][5]
-
Enhanced Stability: PEG chains can protect conjugated molecules from enzymatic degradation.[3]
-
Reduced Immunogenicity: PEG can mask antigenic sites, lowering the potential for an immune response.[3][4]
-
Improved Pharmacokinetics: The increased size of PEGylated molecules reduces renal clearance, leading to a longer circulation half-life.[3]
Applications
The trivalent nature of this compound makes it a versatile tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach multiple drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR).[6]
-
PROTACs: This molecule serves as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[7][8][9]
-
Targeted Drug Delivery: Multiple targeting ligands can be conjugated to the linker to enhance binding avidity to cell surface receptors.
-
Diagnostics and Imaging: The linker can be used to attach multiple imaging agents, such as fluorescent dyes or radionuclides, to a targeting molecule for enhanced signal detection.[6]
-
Nanoparticle Functionalization: The multiple amine groups allow for the covalent attachment of the linker to the surface of nanoparticles, providing a scaffold for further functionalization.
Quantitative Data
The following table summarizes typical reaction parameters for amide bond formation using amine-terminated PEG linkers. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Carboxylic Acid Activation | NHS Ester Coupling |
| Molar Ratio (Linker:Substrate) | 1:3.3 (for full conjugation) | 1:3.3 (for full conjugation) |
| Typical Coupling Reagents | EDC/NHS, HATU, DCC | None required |
| Reaction pH | 4.5-7.5 | 7.0-9.0[10] |
| Reaction Time | 2-24 hours | 3-24 hours[11] |
| Typical Solvents | DMF, DMSO, DCM | DMF, DMSO, PBS[11][12] |
| Purity (Typical) | >95% (post-purification) | >95% (post-purification) |
Experimental Protocols
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Molecule
This protocol describes the coupling of this compound with a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the Carboxylic Acid: In a reaction vessel, dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Activate the Carboxylic Acid: Add EDC (1.2 equivalents per carboxylic acid group) and NHS (1.2 equivalents per carboxylic acid group) to the solution. Let the reaction proceed at room temperature for 15-30 minutes with stirring.
-
Prepare the Linker Solution: In a separate tube, dissolve this compound in the reaction buffer (e.g., PBS).
-
Coupling Reaction: Add the activated carboxylic acid solution to the linker solution. The final reaction mixture should ideally contain no more than 10% organic solvent.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to quench any unreacted NHS-activated carboxylic acids. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Analysis: Characterize the final product using techniques like LC-MS or MALDI-TOF to confirm the molecular weight and purity.
Protocol 2: Amide Bond Formation with an NHS-Ester Activated Molecule
This protocol details the reaction between this compound and a molecule pre-activated with an N-hydroxysuccinimide (NHS) ester. This method is generally simpler as it does not require prior activation of a carboxylic acid.[11]
Materials:
-
This compound
-
NHS-ester activated molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Prepare the Linker Solution: Dissolve this compound in the reaction buffer.
-
Prepare the NHS-Ester Solution: Immediately before use, dissolve the NHS-ester activated molecule in a water-miscible organic solvent like DMF or DMSO.[12] Do not prepare stock solutions for storage as the NHS-ester is moisture-sensitive and can hydrolyze.[12]
-
Coupling Reaction: Add the NHS-ester solution to the linker solution with gentle stirring. The reaction is most efficient at a pH between 7 and 9.[10][11]
-
Incubate: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS or TLC.[11]
-
Quench the Reaction: Add the quenching buffer to stop the reaction and consume any unreacted NHS-ester.
-
Purification: Purify the conjugate using methods such as dialysis, gel filtration, or HPLC to remove unreacted starting materials and byproducts.
-
Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry and chromatography.
Visualizations
Caption: Workflow for amide bond formation using this compound.
References
- 2. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Tri(Amino-PEG4-amide)-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Tri(Amino-PEG4-amide)-amine is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker designed to optimize ADC performance.
This trivalent linker presents three primary amine groups, offering the potential for higher drug-to-antibody ratios (DAR) compared to linear linkers. The PEG composition enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the pharmacokinetic profile. The terminal amine groups are reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, allowing for covalent attachment to either the cytotoxic payload or the antibody.
These application notes provide a comprehensive guide to the use of this compound in ADC development, including its physicochemical properties, detailed experimental protocols for conjugation and characterization, and templates for data presentation.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for its effective application in ADC synthesis.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C39H81N7O15 | [1] |
| Molecular Weight | 888.1 g/mol | [1][2] |
| Appearance | White to off-white solid or oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |
| Purity | Typically >95% | [3] |
| Reactive Groups | Three primary amines (-NH2) | [1] |
| Storage Conditions | -20°C for long-term storage | [1] |
Application in Antibody-Drug Conjugate (ADC) Development
The unique branched structure of this compound offers several advantages in the design and construction of ADCs:
-
Higher Drug Loading: The trivalent nature of the linker allows for the attachment of multiple payload molecules to a single linker, which can then be conjugated to the antibody. This can lead to ADCs with a higher and more defined drug-to-antibody ratio (DAR), potentially enhancing potency.[4]
-
Improved Hydrophilicity: The polyethylene glycol (PEG) spacers significantly increase the water solubility of the linker-payload complex.[5] This is particularly beneficial when working with highly hydrophobic cytotoxic drugs, as it can help to prevent aggregation during the conjugation process and in the final ADC formulation.[6]
-
Enhanced Pharmacokinetics: The hydrophilic PEG chains create a hydration shell around the payload, which can shield it from premature clearance mechanisms and reduce non-specific interactions with other proteins and cells. This can lead to a longer circulation half-life and improved tumor accumulation of the ADC.[][8]
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and molecules. The PEG component of the linker can help to mask potential epitopes on the linker-payload, minimizing the risk of an immune response.[]
-
Versatile Conjugation Chemistry: The primary amine groups can be readily reacted with activated esters (e.g., NHS esters) on a payload or, if the payload is first attached to the linker, the remaining amine can be used for conjugation to the antibody via lysine (B10760008) residues.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These protocols are based on standard lysine conjugation methods and should be optimized for the specific antibody and payload being used.
Protocol 1: Two-Step Lysine Conjugation of a Cytotoxic Payload
This protocol describes the initial conjugation of a payload containing a carboxylic acid group to the this compound linker, followed by conjugation of the linker-payload complex to the antibody's surface lysine residues.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Cytotoxic payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Analytical instruments for characterization (UV-Vis spectrophotometer, HPLC-SEC, HIC-HPLC, LC-MS)
Part A: Synthesis of the Payload-Linker Conjugate
-
Activation of the Payload:
-
Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to form the NHS-activated payload.
-
-
Conjugation to the Linker:
-
In a separate tube, dissolve this compound (3-4 equivalents) in anhydrous DMF or DMSO.
-
Slowly add the activated payload solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the conjugate as a solid.
-
Part B: Conjugation of Payload-Linker to the Antibody
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the purified payload-linker conjugate in a small amount of DMSO.
-
Add the desired molar excess (e.g., 5-20 fold) of the payload-linker solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted payload-linker by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
Purify the ADC using desalting columns or size-exclusion chromatography (SEC) to remove unconjugated payload-linker and other small molecules.
-
The final ADC can be concentrated using centrifugal filtration devices.
-
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs.
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR1, DAR2, etc.). Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100, where 'n' is the number of drugs conjugated.
B. Determination of DAR by UV-Vis Spectrophotometry
This method provides an average DAR based on the absorbance of the antibody and the payload at different wavelengths.
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (εAb,280) and the payload-linker at 280 nm (εPL,280) and at its maximum absorbance wavelength (εPL,λmax).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC at 280 nm (A280) and at the λmax of the payload (Aλmax).
-
Calculate Concentrations:
-
Concentration of Payload-Linker (C_PL) = Aλmax / εPL,λmax
-
Concentration of Antibody (C_Ab) = (A280 - (εPL,280 * C_PL)) / εAb,280
-
-
Calculate Average DAR:
-
Average DAR = C_PL / C_Ab
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in a physiological environment.[9][10]
-
Incubation:
-
Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the aliquots at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples by HIC-HPLC or LC-MS to determine the average DAR at each time point.
-
A decrease in the average DAR over time indicates payload deconjugation.
-
Quantify the released payload in the plasma supernatant by LC-MS/MS.
-
-
Data Presentation: Plot the average DAR and the concentration of free payload as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC in killing cancer cells.[11][12]
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Treat the cells with the different concentrations for 72-120 hours.
-
-
MTT Addition and Measurement:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to untreated control cells.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Data Presentation
Clear and structured presentation of quantitative data is crucial for the evaluation and comparison of different ADC candidates.
Table 1: ADC Conjugation and Characterization Summary
| ADC Candidate | Antibody | Payload | Linker | Molar Ratio (Linker:Ab) | Average DAR (HIC-HPLC) | Average DAR (UV-Vis) | % Monomer (SEC-HPLC) |
| ADC-001 | Trastuzumab | MMAE | This compound | 10:1 | |||
| ADC-002 | Trastuzumab | MMAE | This compound | 20:1 | |||
| Control ADC | Trastuzumab | MMAE | mc-vc-PABC | 10:1 |
Table 2: In Vitro Plasma Stability Data
| ADC Candidate | Time (hours) | Average DAR | % Free Payload |
| ADC-001 | 0 | ||
| 24 | |||
| 72 | |||
| 168 | |||
| Control ADC | 0 | ||
| 24 | |||
| 72 | |||
| 168 |
Table 3: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | Compound | IC50 (nM) |
| SK-BR-3 | HER2-positive | ADC-001 | |
| Control ADC | |||
| Free Payload | |||
| MDA-MB-468 | HER2-negative | ADC-001 | |
| Control ADC | |||
| Free Payload |
Visualizations
dot
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
dot
Caption: Experimental workflow for ADC synthesis and characterization.
dot
Caption: Influence of linker properties on ADC performance.
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. purepeg.com [purepeg.com]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of NHS Esters with Tri(Amino-PEG4-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to primary amines with high efficiency and specificity.[1][2] This method is widely employed to link proteins, peptides, oligonucleotides, and other biomolecules to various functional moieties such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.[3][4] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond and releasing N-hydroxysuccinimide as a byproduct.[1][5]
Tri(Amino-PEG4-amide)-amine is a branched, hydrophilic PEG-based linker molecule that presents a terminal primary amine.[6][7] Its structure is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[8][9] The primary amine on this linker is readily reactive with NHS esters, allowing for its incorporation into more complex molecular constructs.[6]
The efficiency of the NHS ester-amine coupling is critically dependent on several factors, most notably the pH of the reaction medium.[10][11] A careful balance must be struck to ensure the primary amine is deprotonated and thus nucleophilic, without promoting the competing hydrolysis of the NHS ester, which is accelerated at high pH.[11][12]
These application notes provide a detailed protocol for the reaction of an NHS ester with this compound, including recommended reaction conditions, purification methods, and troubleshooting guidelines.
Data Presentation
Properties of this compound
| Property | Value | Source |
| Molecular Weight | 888.10 g/mol | [8] |
| Molecular Weight (TFA Salt) | 888.1 g/mol ; 1002.12 g/mol | [6][9] |
| Appearance | Oil | [8] |
| Color | Light yellow to yellow | [8] |
| Solubility | Water, DMSO, DCM, DMF | [5][6][13] |
| Storage (Pure Form) | -20°C for up to 3 years | [8] |
Recommended Reaction Conditions for NHS Ester Coupling
| Parameter | Recommended Range/Value | Rationale | Source |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. The reaction is most efficient in this range. | [2][10][12] |
| Optimal pH | 8.3 - 8.5 | Maximizes the concentration of reactive amine while minimizing the rate of NHS ester hydrolysis. | [8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction times. 4°C can be used to slow down the reaction and minimize side reactions, especially for sensitive molecules. | [3][10] |
| Reaction Time | 30 minutes - 4 hours at RT; Overnight at 4°C | The optimal time can vary depending on the specific reactants. | [3][10][11] |
| Molar Excess of NHS Ester | 1:1 to 2:1 (for small molecules) | For small molecule conjugation, a smaller excess is often sufficient. | [14] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensures the NHS ester is fully dissolved and stable prior to addition to the aqueous reaction buffer. | [4][8][11] |
| Reaction Buffer | Amine-free buffers (e.g., Phosphate, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. | [10][11] |
Experimental Protocols
Materials
-
NHS ester-functionalized molecule of interest
-
This compound[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[10][11]
-
Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Analytical equipment (e.g., LC-MS, TLC) for reaction monitoring
Protocol for NHS Ester Reaction with this compound
-
Preparation of Reagents:
-
Allow the vials of the NHS ester and this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is free of any primary amines.[10]
-
Immediately before use, prepare a stock solution of the NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the reconstituted NHS ester as it is susceptible to hydrolysis.[4][11]
-
Prepare a stock solution of this compound in the Reaction Buffer or an appropriate solvent like DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the desired amount of this compound solution.
-
Add the calculated volume of the NHS ester stock solution to the this compound solution. A 1:1 to 2:1 molar ratio of NHS ester to amine is a good starting point for small molecule conjugation.[14]
-
Gently vortex the mixture to ensure homogeneity. The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] The optimal incubation time may need to be determined empirically and can be monitored by TLC or LC-MS.
-
-
Quenching the Reaction:
-
To stop the reaction and hydrolyze any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM.[10]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from unreacted starting materials, hydrolyzed NHS ester, and quenching agent.
-
Common purification methods include size-exclusion chromatography, reverse-phase HPLC, or other chromatographic techniques appropriate for the properties of the final conjugate.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical methods such as LC-MS to confirm the identity and purity of the product.
-
Store the purified conjugate under conditions appropriate for its stability, often in a suitable buffer at -20°C or -80°C.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound CAS#: 2523025-41-2 [m.chemicalbook.com]
- 6. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 2523025-41-2 [m.chemicalbook.com]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Hydrogel Formation Using Tri(Amino-PEG4-amide)-amine as a Crosslinker
Disclaimer: Due to the limited availability of specific experimental data for Tri(Amino-PEG4-amide)-amine as a hydrogel crosslinker in publicly accessible literature, this document has been compiled using information from analogous multi-arm polyethylene (B3416737) glycol (PEG)-amine crosslinkers. The provided protocols and data are representative and should be considered as a starting point for experimental design. Optimization will be necessary for specific applications.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine.[1][2] The choice of crosslinker is crucial in determining the final properties of the hydrogel.
This compound is a branched, multi-arm PEG derivative with primary amine functional groups. These amine groups can react with various functional groups on other polymers, such as N-hydroxysuccinimide (NHS) esters or acrylates, to form stable covalent bonds, leading to the formation of a crosslinked hydrogel network.[3][4] The PEG component of the crosslinker enhances the hydrophilicity and biocompatibility of the resulting hydrogel.[5]
Applications
Hydrogels crosslinked with multi-arm PEG-amines like this compound are versatile materials with numerous potential applications in research and drug development.
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as small drugs, peptides, and proteins, and release them in a sustained manner.[6] The release rate can be tuned by modulating the crosslinking density of the hydrogel.[6]
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels provides a supportive scaffold for three-dimensional cell culture, mimicking the in vivo environment more closely than traditional 2D culture systems.[7]
-
Tissue Engineering: These hydrogels can serve as scaffolds to support cell growth and tissue regeneration.[8] Their mechanical properties can be tailored to match those of the target tissue.
-
Wound Healing: PEG-based hydrogels can be used as dressings to maintain a moist wound environment, promote healing, and deliver therapeutic agents directly to the wound site.[1]
Chemical Principle of Crosslinking
The primary amine groups of this compound can be utilized in several crosslinking chemistries. A common and efficient method involves the reaction with polymers functionalized with N-hydroxysuccinimide (NHS) esters. The amine group acts as a nucleophile, attacking the ester and forming a stable amide bond, with the release of NHS as a byproduct. This reaction proceeds readily under physiological conditions (pH 7.4).
Representative Hydrogel Properties
The physical properties of hydrogels crosslinked with multi-arm PEG-amines are highly tunable. The following table summarizes representative data for such hydrogels, demonstrating the effect of polymer concentration on key parameters.
| Property | Low Polymer Concentration (e.g., 5% w/v) | High Polymer Concentration (e.g., 15% w/v) | Characterization Method |
| Mechanical Strength (Storage Modulus, G') | 1 - 10 kPa | 20 - 100 kPa | Rheometry |
| Swelling Ratio | 20 - 40 | 5 - 15 | Gravimetric Analysis |
| Mesh Size (ξ) | 10 - 30 nm | 2 - 10 nm | Calculation from swelling and mechanical data |
| Gelation Time | 5 - 15 minutes | < 5 minutes | Visual observation (vial tilting) or Rheometry |
Note: The values presented are illustrative and will vary depending on the specific polymer, its molecular weight, the precise ratio of reactive groups, temperature, and pH.
Experimental Protocols
Protocol for Hydrogel Synthesis via NHS-Ester Crosslinking
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-NHS ester with this compound.
Materials:
-
Multi-arm PEG-Succinimidyl Carboxymethyl Ester (e.g., 4-arm PEG-SCM, MW 10,000)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Syringes or micropipettes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a solution of the multi-arm PEG-SCM in PBS (e.g., 10% w/v).
-
Prepare a solution of this compound in PBS at a stoichiometric equivalent to the NHS ester groups.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or mold, add the desired volume of the multi-arm PEG-SCM solution.
-
Quickly add an equal volume of the this compound solution.
-
Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds or by repeated pipetting.
-
Allow the mixture to stand at room temperature or 37°C to facilitate gelation. Gelation typically occurs within minutes.
-
-
Equilibration:
-
Once the hydrogel has formed, it can be washed with PBS to remove any unreacted components.
-
Protocol for Characterization of Hydrogel Properties
5.2.1. Swelling Ratio Measurement
-
Prepare a hydrogel disc of known initial weight (W_d, dry weight can be obtained by lyophilization, or W_i, initial hydrated weight).
-
Immerse the hydrogel in PBS at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio = (W_s - W_d) / W_d or equilibrium mass swelling ratio = W_s / W_i.
5.2.2. Mechanical Testing (Rheology)
-
Synthesize a hydrogel disc of appropriate dimensions for the rheometer.
-
Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').
-
A frequency sweep at a constant strain will provide information about the viscoelastic properties of the hydrogel.
5.2.3. In Vitro Drug Release Study
-
Load the hydrogel with a model drug during synthesis by dissolving the drug in one of the precursor solutions.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative drug release over time.
Biocompatibility
PEG-based hydrogels are generally considered to be highly biocompatible and do not typically elicit a significant immune response.[1] However, the biocompatibility of a hydrogel crosslinked with this compound should be confirmed for its intended application. In vitro cytotoxicity assays (e.g., MTT or Live/Dead staining) with relevant cell types are recommended as an initial assessment. For in vivo applications, more extensive biocompatibility testing according to ISO 10993 guidelines is necessary.
Conclusion
This compound is a promising crosslinker for the fabrication of biocompatible and tunable hydrogels for a variety of biomedical applications. By reacting with polymers containing complementary functional groups, such as NHS esters, hydrogels with a range of mechanical properties and swelling behaviors can be prepared. The protocols and representative data provided in this document serve as a foundation for researchers to explore the potential of this crosslinker in their specific research and development endeavors.
References
- 1. Biopharma PEG Provides Multi-arm PEG Derivatives Crosslinked Into Hydrogels | MolecularCloud [molecularcloud.org]
- 2. Multi-Arm PEGs for Hydrogels - Biopharma PEG [biochempeg.com]
- 3. Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 8. Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tri(Amino-PEG4-amide)-amine in Surface Modification
Introduction
Tri(Amino-PEG4-amide)-amine is a branched, water-soluble polyethylene (B3416737) glycol (PEG) reagent designed for surface modification and bioconjugation.[1] Its unique structure, featuring a central core with three arms each terminating in a primary amine group, offers a versatile platform for attaching biomolecules, drugs, and nanoparticles to various substrates. The PEG4 spacers provide a hydrophilic and flexible linker that enhances the solubility and biocompatibility of the resulting conjugates, while minimizing non-specific binding and immunogenicity.[2][3] These properties make this compound an ideal tool for researchers, scientists, and drug development professionals working in bioconjugation, drug delivery, and diagnostics.[4][5][6]
Key Applications
The trifunctional nature of this compound allows for the creation of complex, multi-functional surfaces and conjugates. Key applications include:
-
Bioconjugation: The terminal amine groups can be readily conjugated to proteins, peptides, antibodies, and other biomolecules through various chemistries. This is particularly useful in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[7][8][9] Branched PEG linkers can lead to a higher drug-to-antibody ratio (DAR) and improved pharmacokinetic profiles compared to linear linkers.[10]
-
Drug Delivery: The surface modification of nanoparticles, liposomes, and other drug delivery vehicles with this compound can improve their stability, circulation time, and targeting capabilities.[11][12][13] The PEG chains create a hydrophilic shield that reduces clearance by the immune system.[12]
-
Diagnostics and Biosensors: Immobilizing capture probes such as antibodies or nucleic acids onto biosensor surfaces using this compound can enhance the sensitivity and specificity of diagnostic assays. The branched structure allows for a higher density of probe immobilization.
-
Hydrogel Formation: Multi-arm PEG derivatives with amine functionalities can act as cross-linkers to form hydrogels.[14][15][16][17] These hydrogels have applications in 3D cell culture, regenerative medicine, and controlled drug release.[15][16][17]
Quantitative Data Summary
The use of branched and multi-arm PEG linkers in bioconjugation and drug delivery has shown significant improvements in performance metrics. The following tables summarize key quantitative data from studies on similar branched PEG architectures.
Table 1: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Clearance Rate (mL/day/kg) | Cmax (µg/mL) | AUC (µg·day/mL) |
| Pendant (Branched) PEG | 1.8 | 120 | 250 |
| Linear PEG | 3.5 | 100 | 150 |
| (Data suggests that a branched PEG configuration leads to slower clearance and higher plasma concentrations over time, indicating a superior shielding effect and increased circulation time.)[10] |
Table 2: In Vitro Cytotoxicity of ADCs with Branched Linkers
| Branched Linker Length | Target Cell Line | IC50 (ng/mL) |
| Short | HER2-positive | 15 |
| Long | HER2-positive | 5 |
| (Data indicates that longer branched PEG linkers can lead to enhanced cytotoxicity of ADCs.)[10] |
Table 3: Effect of PEGylation on PAMAM Dendrimer Cytotoxicity
| Dendrimer Modification | Cell Viability at 1 µM (%) | Cell Viability at 32 µM (%) |
| Unmodified G3 PAMAM | ~60% | <10% |
| Partially PEGylated G3 PAMAM | >90% | ~80% |
| Fully PEGylated G3 PAMAM (PEG2000) | >90% | ~50% |
| (Increasing the degree of PEG substitution on PAMAM dendrimers generally reduces cytotoxicity. However, full incorporation of long PEG chains may increase toxicity at higher concentrations.)[11][13] |
Experimental Protocols
The following are generalized protocols for the application of this compound in surface modification. Researchers should optimize the conditions for their specific application.
Protocol 1: Surface Modification of Carboxylated Surfaces (e.g., Carboxyl-Coated Nanoparticles or Biosensors)
This protocol describes the covalent attachment of this compound to a surface functionalized with carboxylic acid groups using EDC/NHS chemistry.
Materials:
-
Carboxylated substrate (e.g., nanoparticles, sensor chip)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Activation:
-
Resuspend the carboxylated substrate in Activation Buffer.
-
Add EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL) to the substrate suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Washing:
-
Centrifuge (for nanoparticles) or rinse (for planar surfaces) the activated substrate with ice-cold Activation Buffer to remove excess EDC and NHS.
-
-
Coupling of this compound:
-
Immediately resuspend the activated substrate in Coupling Buffer containing this compound at a desired concentration (e.g., 1-5 mg/mL).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to block any unreacted NHS-ester groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the surface-modified substrate extensively with PBST and then with PBS to remove any non-covalently bound reagents.
-
The amine-functionalized surface is now ready for subsequent conjugation of biomolecules.
-
Protocol 2: Conjugation of a Protein to an Amine-Functionalized Surface
This protocol describes the attachment of a protein to the this compound modified surface using a homobifunctional crosslinker like BS3.
Materials:
-
Amine-functionalized substrate from Protocol 1
-
Protein to be conjugated (e.g., antibody)
-
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBST
Procedure:
-
Crosslinker Activation of Protein (Option A):
-
Dissolve the protein in Conjugation Buffer.
-
Add a 10-20 fold molar excess of BS3 to the protein solution.
-
Incubate for 30 minutes at room temperature.
-
Remove excess crosslinker using a desalting column.
-
-
Crosslinker Activation of Surface (Option B):
-
Incubate the amine-functionalized surface with BS3 in Conjugation Buffer for 30 minutes at room temperature.
-
Wash the surface with Conjugation Buffer to remove excess BS3.
-
-
Conjugation:
-
If using Option A, add the activated protein to the amine-functionalized surface.
-
If using Option B, add the protein to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to stop the reaction and block any remaining reactive groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the protein-conjugated substrate extensively with PBST and then with PBS.
-
Visualizations
Caption: Experimental workflow for surface modification and bioconjugation.
Caption: Logical relationship in PROTAC-mediated protein degradation.
Caption: Signaling pathway for targeted drug delivery.
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. updates.reinste.com [updates.reinste.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cenmed.com [cenmed.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the Route of Administration and PEGylation of Poly(amidoamine) Dendrimers on Their Systemic and Lung Cellular Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multiarm PEGs for Hydrogels - JenKem Technology [jenkemusa.com]
- 15. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [diagnosticsworldnews.com]
- 16. Multi-arm PEG Derivatives [jenkemusa.com]
- 17. Multi-Arm PEGs | 4 Arm PEG | 8 Arm PGE - Biochempeg [biochempeg.com]
Troubleshooting & Optimization
How to prevent aggregation when using Tri(Amino-PEG4-amide)-amine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent aggregation when using Tri(Amino-PEG4-amide)-amine. This multivalent, PEG-based linker is a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs), but its unique structure can present handling challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a branched, multi-arm PEG reagent with multiple primary amine groups.[3][4] Its structure, featuring a central core and multiple flexible PEG arms, makes it highly water-soluble.[3][5][6] However, the high density of primary amines means that under certain conditions—particularly suboptimal pH or high concentrations—intermolecular hydrogen bonding and ionic interactions can occur, leading to self-assembly and aggregation.[7][8]
Q2: My solution of this compound appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is a clear indicator of aggregation.[9] This can happen if the compound's solubility limit is exceeded or if the buffer conditions are not optimal. The primary troubleshooting steps involve adjusting the pH, lowering the concentration, and using appropriate solvents and buffers as detailed in the guide below.
Q3: What is the best way to store this compound?
To ensure its stability and prevent degradation, this compound should be stored at -20°C or lower in a desiccated environment.[10] For stock solutions, it is recommended to store them at -80°C for up to six months.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[10][11]
Q4: Which buffers should I avoid when working with this reagent?
Avoid buffers that contain primary amines, such as Tris or glycine.[11][12][13] These buffers will compete with the amine groups on your target molecule during conjugation reactions, significantly reducing your yield.[11][13]
Troubleshooting Guide: Preventing Aggregation
Use the following decision tree and tables to diagnose and solve aggregation issues during your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Biopharma PEG Supplies Multi-arm PEG Derivatives Crosslinked Into Hydrogels [clinicalresearchnewsonline.com]
- 6. nofamerica.com [nofamerica.com]
- 7. Polyamine induced aggregation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamines interact with DNA as molecular aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing Tri(Amino-PEG4-amide)-amine Conjugation
Welcome to the technical support center for the conjugation of Tri(Amino-PEG4-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a direct question-and-answer format. Here, you will find information to help you optimize your reaction conditions and overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an NHS ester?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with the primary amines of this compound is between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often ideal.[3] Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester, forming a stable amide bond.[2]
Q2: Why is the reaction pH so critical for NHS ester conjugations?
The reaction pH is a critical factor because it governs the balance between two competing reactions:
-
Aminolysis (the desired reaction): The primary amine of your PEG molecule attacks the NHS ester. This requires the amine to be in its unprotonated, nucleophilic form.
-
Hydrolysis (the undesired reaction): The NHS ester reacts with water, causing it to become non-reactive towards amines. The rate of this hydrolysis reaction increases significantly with higher pH.[1][3]
Therefore, a pH range of 7.2-8.5 is the optimal window that maximizes amine reactivity while minimizing NHS ester hydrolysis.[1] At a lower pH, the amine is protonated and non-reactive, while at a higher pH (e.g., above 9), the NHS ester will rapidly hydrolyze, leading to low conjugation yields.[2][3]
Q3: What is the recommended pH for conjugating this compound to a carboxyl group?
Conjugating an amine to a carboxyl group typically involves a two-step process using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with NHS or sulfo-NHS. Each step has its own optimal pH:
-
Carboxyl Activation: The activation of the carboxyl group with EDC is most efficient under acidic conditions, typically at a pH of 4.5 to 5.5.[4][5][6]
-
Amine Coupling: The subsequent reaction of the activated NHS ester intermediate with the primary amine of your PEG molecule is most efficient at a pH of 7.2 to 8.5.[7][8]
For a one-pot reaction, a compromise pH may be necessary, but for optimal results, a two-step protocol with pH adjustment is recommended.
Q4: Can I use a Tris-based buffer for my conjugation reaction?
No, it is highly recommended to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[9] These buffers will compete with your this compound for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[9] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate buffers.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal range. | Verify the pH of your reaction buffer. For NHS ester reactions, ensure the pH is between 7.2 and 8.5.[2] For EDC/NHS reactions, ensure the initial activation is at pH 4.5-5.5, followed by the amine reaction at pH 7.2-8.5.[4][7] |
| Hydrolysis of NHS Ester: Your NHS ester reagent has hydrolyzed due to moisture or high pH. | NHS esters are moisture-sensitive.[9] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare solutions immediately before use and avoid storing them in aqueous buffers.[9] The half-life of an NHS ester decreases dramatically as the pH increases.[1] | |
| Use of Amine-Containing Buffers: Your buffer (e.g., Tris, glycine) is competing in the reaction. | Switch to a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[8][9] | |
| Low Reagent Concentration: Dilute protein or reagent solutions can favor hydrolysis over the desired conjugation reaction.[2] | If possible, increase the concentration of your protein or this compound to favor the bimolecular reaction.[2] | |
| Product Aggregation or Precipitation | Change in Solubility: The addition of the PEG molecule has altered the solubility of your target molecule. | Consider using a PEGylated reagent with a different linker length or composition to improve the solubility of the final conjugate. |
| Incorrect pH: The reaction pH is near the isoelectric point (pI) of your protein, causing it to be less soluble. | Adjust the reaction pH to be at least one pH unit away from the pI of your protein, while staying within the optimal range for the conjugation chemistry. | |
| Inconsistent Results Between Batches | Reagent Instability: The NHS ester or EDC reagent has degraded over time. | Use fresh reagents whenever possible. Store reagents under the recommended conditions (typically at -20°C with a desiccant).[2][9] |
| Inaccurate pH Measurement: The pH of the buffer was not consistent across experiments. | Calibrate your pH meter before each use and ensure accurate buffer preparation. |
Data Presentation: Optimal pH for Amine Conjugation
| Conjugation Chemistry | Target Functional Group | Optimal pH Range | Key Considerations |
| NHS Ester Acylation | N-Hydroxysuccinimide Ester | 7.2 - 8.5[1] | Balances amine nucleophilicity and NHS ester hydrolysis.[1][3] |
| Carbodiimide Coupling (EDC/NHS) | Carboxylic Acid | Activation: 4.5-5.5[4][6]Coupling: 7.2-8.5[7] | Two-step reaction with distinct optimal pH for each step. |
| Isothiocyanate Coupling | Isothiocyanate | 9.0 - 11.0[10] | Forms a stable thiourea (B124793) linkage at alkaline pH.[10] |
| Reductive Amination | Aldehyde or Ketone | 5.0 - 7.0[11] | Favors the formation of the intermediate Schiff base.[11] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, and adjust the pH to 8.3.[3]
-
Dissolve Target Molecule: Dissolve your molecule containing the NHS ester in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve PEG Reagent: Immediately before use, dissolve the this compound in the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to your target molecule solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.[3]
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted PEG and byproducts.
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid
-
Activation Step:
-
Dissolve your carboxyl-containing molecule in a non-amine, non-carboxylate buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), at pH 5.5.[4]
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS to the solution.[12]
-
Allow the activation reaction to proceed for 15 minutes at room temperature.[12]
-
-
Buffer Exchange (Optional but Recommended): Remove excess EDC and byproducts using a desalting column, exchanging the buffer to a phosphate buffer at pH 7.5.
-
Conjugation Step:
-
Immediately add the this compound (at a 10- to 50-fold molar excess) to the activated molecule solution.
-
Incubate for 2 hours at room temperature.[7]
-
-
Quenching: Add hydroxylamine (B1172632) or Tris buffer to quench the reaction and consume any remaining activated carboxyl groups.
-
Purification: Purify the conjugate using an appropriate chromatography method to separate the desired product from unreacted materials.
Visualizations
Caption: Competing reaction pathways for NHS esters in an aqueous buffer.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. encapsula.com [encapsula.com]
Stability of Tri(Amino-PEG4-amide)-amine in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Tri(Amino-PEG4-amide)-amine in aqueous buffers. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should maintain stability for up to 6 months.[1][2][3] For short-term storage, -20°C is suitable for up to one month.[1][2][3] It is advisable to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[2] If the compound is dissolved in water, it should be filtered and sterilized through a 0.22 μm filter before storage.[2]
Q2: What is the general stability of this compound in aqueous buffers?
-
Amide Bonds: Amide bonds are generally stable under neutral physiological conditions. However, hydrolysis can be accelerated under strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions, especially at elevated temperatures.[5][6][7][8]
-
PEG Chains: The PEG chains are susceptible to oxidative degradation, which can be initiated by factors such as exposure to oxygen, metal ions, and light.[5]
For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1][3]
Q3: How does pH affect the stability of this compound in aqueous buffers?
The pH of the aqueous buffer can influence the stability of this compound in two primary ways:
-
Amide Hydrolysis: As mentioned, extremes in pH can catalyze the hydrolysis of the amide bonds.[6][7][8] The rate of hydrolysis is generally lowest in the neutral pH range.
-
Protonation of Amine Groups: At acidic pH (below ~4-5), the terminal primary amine groups will be protonated (-NH3+), rendering the molecule cationic.[5] This change in charge could potentially influence its interactions with other components in the formulation but is not expected to directly cause degradation.
Q4: Can I heat my solution to dissolve this compound?
Gentle heating and/or sonication can be used to aid in the dissolution of the compound if precipitation or phase separation occurs during the preparation of working solutions.[1][3] However, prolonged exposure to elevated temperatures should be avoided as it can accelerate the degradation of PEGylated compounds and the hydrolysis of amide bonds.[5][7]
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of this compound.
Troubleshooting workflow for potential stability issues.
Problem: Loss of compound activity or inconsistent results in bioassays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Verify that the stock solution was stored at the recommended temperature (-80°C for long-term) and that the number of freeze-thaw cycles was minimized.[1][2][3] Prepare a fresh stock solution from solid material if in doubt. |
| Instability in working buffer | It is recommended to prepare working solutions fresh for each experiment.[1][3] If the working solution needs to be stored, perform a stability study under the intended storage conditions. |
| pH-induced hydrolysis | If your buffer has a pH outside the recommended range of 4-9, consider adjusting it to be closer to neutral (pH 7.0-7.4) to minimize the risk of amide bond hydrolysis.[5] |
| Thermal degradation | If your experimental protocol involves incubation at elevated temperatures for extended periods, this could lead to degradation. Assess the thermal stability of the compound under your specific experimental conditions. |
| Oxidative degradation | If your buffer contains components that could promote oxidation (e.g., certain metal ions), consider degassing the buffer or adding antioxidants, if compatible with your assay. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a framework for determining the stability of this compound in your specific experimental buffer.
Experimental workflow for a stability study.
1. Materials:
- This compound
- Aqueous buffer of interest (e.g., PBS, TRIS)
- High-purity water
- Analytical equipment (e.g., HPLC or LC-MS)
2. Procedure:
- Solution Preparation: Prepare a solution of this compound in the aqueous buffer at the desired concentration.
- Incubation: Aliquot the solution into several sealed, sterile vials. Store them under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
- Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
- Sample Analysis: Immediately analyze the sample using a suitable analytical method, such as LC-MS, to quantify the amount of remaining intact this compound.
- Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the amount at time zero. This will allow you to determine the degradation rate under your specific conditions.[5]
Data Presentation
The following table is an example of how to present stability data. The values are for illustrative purposes only.
Table 1: Example Stability of this compound (1 mg/mL) in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 98.2 | 95.3 |
| 24 | 98.9 | 95.1 | 88.7 |
| 48 | 98.1 | 90.5 | 79.1 |
| 72 | 97.5 | 86.2 | 70.4 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Removing unreacted Tri(Amino-PEG4-amide)-amine from product
Topic: Removing Unreacted Tri(Amino-PEG4-amide)-amine from Product
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from my final product critical?
A1: this compound is a branched, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker molecule with a molecular weight of approximately 888.1 g/mol .[1][2] It contains three primary amine groups, making it highly reactive with molecules containing activated esters (like NHS esters), carboxylic acids, or other carbonyl groups.[1][3][4]
Its removal is critical for several reasons:
-
Purity: Unreacted linker is an impurity that can compromise the purity and final yield of your target molecule.
-
Downstream Applications: The free amine groups can interfere with subsequent conjugation steps or biological assays.
-
Characterization: Its presence complicates the analytical characterization (e.g., by NMR, Mass Spectrometry) of your final product, making it difficult to confirm the structure and purity.
-
Biological Activity: For drug development, residual linker could have unintended biological effects or alter the pharmacokinetic profile of the intended product.
Q2: What are the primary recommended methods for removing unreacted this compound?
A2: The choice of purification method depends heavily on the size and properties of your target product. The most effective techniques exploit the significant size or polarity difference between your product and the relatively small, highly polar linker. The main methods are Size Exclusion Chromatography (SEC), Dialysis/Ultrafiltration, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][6]
Q3: How do I choose the most suitable purification method for my specific product?
A3: The key determining factor is the molecular weight (MW) of your product relative to the linker (~0.9 kDa).
-
If your product is a large biomolecule (e.g., protein, antibody, oligonucleotide; MW > 10 kDa), Dialysis/Ultrafiltration or Size Exclusion Chromatography (SEC) are ideal.[][7] These methods efficiently separate molecules based on large size differences.
-
If your product is a small molecule or peptide (e.g., MW < 5 kDa), the size difference may not be sufficient for effective separation by SEC or dialysis. In this case, Reversed-Phase HPLC (RP-HPLC) is the preferred method, as it separates based on differences in polarity.[6]
-
If your product has a distinct charge , Ion Exchange Chromatography (IEX) can be an effective alternative, as it separates molecules based on their net charge.[]
The following diagram provides a logical workflow for selecting the appropriate purification method.
Q4: How can I effectively monitor the removal of the unreacted linker during purification?
A4: Analytical techniques are essential to confirm the absence of the linker.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. You can monitor the reaction mixture for the specific mass of the unreacted linker (m/z corresponding to [M+H]+, [M+Na]+, etc.).
-
HPLC (High-Performance Liquid Chromatography): Using a UV or ELSD detector, you can track the disappearance of the peak corresponding to the unreacted linker.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The characteristic ethylene (B1197577) glycol protons of the PEG linker appear as a prominent signal around 3.6 ppm. The disappearance or significant reduction of this peak indicates successful removal.[8]
Method Comparison
The table below summarizes the primary purification techniques for removing unreacted this compound.
| Method | Principle of Separation | Primary Advantages | Primary Disadvantages | Best For |
| Dialysis / Ultrafiltration | Molecular Size | Simple, scalable, and cost-effective for large batches.[7] | Requires a significant size difference (at least 10-20x); can be slow; potential for product loss to membrane surfaces.[9] | Large molecules (Proteins, Antibodies, >10 kDa). |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | High resolution for separating species of different sizes; good for removing small impurities.[] | Limited loading capacity; requires a significant size difference for baseline separation; can be time-consuming. | Large molecules and peptides where high purity is essential. |
| Reversed-Phase HPLC (RP-HPLC) | Polarity (Hydrophobicity) | High resolution, even for molecules of similar size; well-established and highly effective for small molecules.[6] | Requires method development (gradient optimization); limited sample loading capacity; uses organic solvents. | Small molecules, peptides, and PROTACs (<5 kDa). |
| Ion Exchange Chromatography (IEX) | Net Charge | Can separate molecules with similar size and polarity but different charge states.[10] | The PEG chain can shield charges, potentially reducing separation efficiency; requires buffer optimization.[] | Charged molecules where other methods fail. |
Troubleshooting Guide
Issue 1: Unreacted linker is still detected after purification by Dialysis or Ultrafiltration.
-
Potential Cause: The Molecular Weight Cut-Off (MWCO) of the membrane is too low, preventing the small linker (~0.9 kDa) from passing through efficiently.
-
Solution: Select a membrane with an appropriate MWCO. For a product >10 kDa, a 3-5 kDa MWCO membrane should provide efficient removal of the linker while retaining your product. Ensure sufficient exchange of buffer (diavolume) during the process. A minimum of 5-7 diavolumes is recommended.
Issue 2: The product and linker peaks are not well-resolved using Size Exclusion Chromatography (SEC).
-
Potential Cause: The hydrodynamic radii of your product and the linker are too similar for the column to resolve.
-
Solution:
-
Optimize Column Choice: Use a column with a smaller particle size or a longer column length to increase theoretical plates and improve resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve separation.
-
Confirm Method Suitability: If the product MW is below 5 kDa, SEC may not be the ideal method; consider switching to RP-HPLC.
-
Issue 3: Product and linker co-elute during Reversed-Phase HPLC (RP-HPLC).
-
Potential Cause: The mobile phase gradient is not optimized to resolve two components with different polarities.
-
Solution:
-
Shallow the Gradient: Decrease the rate of organic solvent increase (e.g., from a 5-95% B in 10 min to 5-95% B in 30 min). This will increase the separation between the highly polar linker (eluting early) and a more hydrophobic product.
-
Adjust pH: If your product has ionizable groups, adjusting the pH of the mobile phase can change its retention time relative to the basic amine linker.
-
Use an Ion-Pairing Reagent: Adding a reagent like trifluoroacetic acid (TFA) is standard and helps sharpen peaks for amine-containing compounds.
-
Experimental Protocol: Ultrafiltration/Diafiltration
This protocol details the removal of unreacted this compound from a solution containing a protein product (>10 kDa).
1. Materials:
-
Crude reaction mixture containing the protein product and unreacted linker.
-
Diafiltration/Ultrafiltration system (e.g., a stirred cell or tangential flow filtration system).
-
Membrane with an appropriate MWCO (e.g., 3 kDa or 5 kDa).
-
Purification Buffer (e.g., PBS, HEPES, chosen for product stability).
-
Analytical equipment for purity assessment (e.g., LC-MS).
2. Procedure:
-
System Preparation: Select and install a membrane with a 3-5 kDa MWCO. Equilibrate the entire system by flushing it with the chosen purification buffer.
-
Sample Loading: Load the crude reaction mixture into the system's reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the sample to a smaller, more manageable volume. Collect the filtrate and save a small aliquot for analysis if desired.
-
Diafiltration: Begin the diafiltration process by adding fresh purification buffer to the reservoir at the same rate that filtrate is being removed. This maintains a constant volume in the retentate.
-
Buffer Exchange: Continue this process until at least 5-7 "diavolumes" (5-7 times the retentate volume) have been exchanged. This ensures the vast majority of the small linker molecule has been washed out into the filtrate.
-
Product Recovery: Once diafiltration is complete, concentrate the sample to the desired final volume and collect the retentate, which contains your purified product.
-
Purity Analysis: Analyze the final product using a sensitive method like LC-MS to confirm the absence of the unreacted this compound. Analyze an aliquot of the early filtrate to confirm the linker was successfully removed.
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 4. This compound TFA|COA [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Navigating Steric Hindrance with Tri(Amino-PEG4-amide)-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tri(Amino-PEG4-amide)-amine in their experiments. The focus of this guide is to address challenges related to steric hindrance that may arise during bioconjugation and other applications of this branched PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a branched, multi-arm polyethylene (B3416737) glycol (PEG) linker.[1] It possesses a central amine core from which three PEG4 arms extend, each terminating in a primary amine.[2] This structure provides enhanced water solubility and biocompatibility to the molecules it is conjugated with.[3] Its primary applications are in bioconjugation, such as linking proteins, peptides, or other molecules, and in drug delivery, where it can be used to improve the pharmacokinetic properties of therapeutic agents.[3][4] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6] The terminal primary amine groups are reactive towards activated NHS esters, carboxylic acids, and other carbonyl compounds.[7][8]
Q2: How does the structure of this compound contribute to steric hindrance?
The branched, three-dimensional structure of this compound can be a source of steric hindrance.[9][10] The three flexible PEG4 arms can create a "molecular umbrella" or a hydrated layer around the core, which may physically obstruct the reactive terminal amines from accessing binding sites on a target molecule, especially if those sites are located within crowded or sterically constrained environments.[11][12] This effect is more pronounced compared to a linear PEG linker of a similar molecular weight due to the higher density of PEG chains emanating from a central point.[9]
Q3: What are the potential consequences of steric hindrance when using this compound?
Steric hindrance from this compound can lead to several experimental challenges:
-
Reduced Conjugation Efficiency: The PEG arms may block the terminal amines from reacting with their target functional groups, resulting in lower yields of the desired conjugate.[11]
-
Incomplete Reactions: Some of the amine groups on the linker may react while others are sterically blocked, leading to a heterogeneous mixture of products with varying degrees of conjugation.
-
Loss of Biological Activity: If the linker is conjugated to a biomolecule, the PEG chains might obstruct active sites or binding domains, leading to a partial or complete loss of the biomolecule's function.[11]
-
Difficulty in Purification: The presence of unreacted starting materials and a mixture of conjugated products can complicate the purification process.
Q4: How can I minimize the impact of steric hindrance in my experiments?
Several strategies can be employed to mitigate the effects of steric hindrance:
-
Optimize Molar Ratios: Carefully titrate the molar ratio of this compound to your target molecule. A large excess of the linker may not always lead to higher conjugation and could increase the likelihood of steric hindrance-related issues.
-
Adjust Reaction Conditions: Modifying the pH, temperature, and reaction time can influence the flexibility and conformation of both the linker and the target molecule, potentially exposing reactive sites. For instance, NHS ester couplings are often more efficient at a pH of 7.5-8.5.[13]
-
Use a Longer Spacer Arm: If conjugating to a large biomolecule, consider if a linker with longer PEG arms might provide the necessary distance to overcome steric clashes.[13]
-
Sequential Conjugation: If your experimental design allows, a stepwise conjugation approach might be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Steric Hindrance: The branched structure of the linker is preventing access to the reactive sites on the target molecule. | 1. Optimize Molar Ratio: Start with a lower molar excess of the linker and incrementally increase it. 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or for several hours at room temperature) to provide more time for the reactive groups to come into proximity.[14] 3. Change Solvent: The choice of solvent can influence the conformation of the PEG arms. Test different biocompatible solvents to find one that may reduce steric crowding. |
| Inactive Reagents: The amine-reactive functional groups on your target molecule (e.g., NHS-ester) may have hydrolyzed. EDC and NHS are moisture-sensitive.[15] | 1. Use Fresh Reagents: Prepare solutions of EDC and NHS immediately before use.[15] 2. Control pH: Ensure the pH of the reaction buffer is optimal for the chosen chemistry. For NHS-ester reactions, a pH of 7.5-8.5 is generally recommended.[13] | |
| Formation of a Heterogeneous Product Mixture | Partial Conjugation due to Steric Hindrance: Some of the three amine arms of the linker are reacting while others are being blocked. | 1. Purification: Utilize purification techniques with high resolving power, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX-HPLC), to separate the different conjugated species. 2. Characterization: Use analytical techniques like SDS-PAGE, mass spectrometry, or HPLC to characterize the different species in your product mixture.[13] |
| Loss of Biological Activity of the Conjugate | Steric Shielding of Active Sites: The PEG arms of the linker are masking the biologically active domains of your protein or peptide.[11] | 1. Site-Specific Conjugation: If possible, modify your target biomolecule to introduce a reactive group at a site distant from the active domain.[11] 2. Linker Length Variation: Experiment with linear PEG linkers of varying lengths to see if a different spatial arrangement improves activity. |
| Precipitation During Reaction | Protein Aggregation: Changes in pH or the addition of reagents may cause your protein to aggregate and precipitate.[15] | 1. Buffer Optimization: Ensure your protein is stable and soluble in the chosen reaction buffer. Consider a buffer exchange step prior to conjugation.[15] 2. Control Reagent Concentration: High concentrations of coupling reagents like EDC can sometimes lead to precipitation. Try reducing the concentration if you observe this issue.[15] |
Experimental Protocols
General Protocol for Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol provides a general guideline. Optimization of molar ratios, reaction times, and buffer conditions is highly recommended for each specific application.
Materials:
-
This compound
-
NHS-ester activated molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.5-8.5 or 50mM borate (B1201080) buffer pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to create a concentrated stock solution.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the solution of the NHS-ester activated molecule.
-
Mix gently and allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Visualizations
Caption: A typical workflow for a bioconjugation experiment.
Caption: Steric hindrance from the branched PEG linker.
References
- 1. Multi-arm PEG | BroadPharm [broadpharm.com]
- 2. Tri(Amino-PEG3-amide)-amine TFA salt | AxisPharm [axispharm.com]
- 3. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 11. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. precisepeg.com [precisepeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Hydrolysis of amide bonds in Tri(Amino-PEG4-amide)-amine conjugates
This guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of amide bonds in Tri(Amino-PEG4-amide)-amine conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the amide bonds in this compound conjugates?
Amide bonds are known for their high stability and are generally resistant to spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C).[1][2] Unlike ester bonds, which can be susceptible to hydrolysis, amide linkages are robust and typically require more extreme conditions, such as strong acids or bases and elevated temperatures, to undergo cleavage.[1][2] Therefore, the this compound conjugate is expected to be highly stable in circulation and in standard aqueous buffers.
Q2: Under what conditions can hydrolysis of the amide bonds occur?
Hydrolysis can be induced under the following conditions:
-
Acidic Conditions: Prolonged exposure to strong acids (pH < 3) coupled with elevated temperatures can catalyze the hydrolysis of amide bonds.[3]
-
Basic Conditions: Similarly, strong bases (pH > 10) at high temperatures can promote amide bond cleavage.
-
Enzymatic Degradation: While generally stable, certain protease enzymes could potentially cleave amide bonds, though this is sequence and structure-dependent and less common for synthetic PEG-amide linkers compared to peptide bonds in proteins.[1][4]
Q3: What are the products of amide bond hydrolysis in this conjugate?
The hydrolysis of an amide bond in the this compound conjugate would result in the cleavage of one of the PEG arms, yielding a carboxylic acid-terminated PEG chain and regenerating an amine group on the core structure.
Q4: How does the multi-arm structure of the conjugate affect its stability?
The multi-arm, branched structure can influence the stability of the conjugate. The PEG chains can create a protective hydrophilic shield that may sterically hinder the approach of hydrolytic enzymes or chemical species, potentially enhancing the overall stability of the molecule in biological media.[1]
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments involving this compound conjugates, with a focus on unexpected degradation.
Problem: My conjugate appears to be degrading, and I suspect amide bond hydrolysis.
Step 1: Confirm Degradation and Rule Out Other Possibilities
-
Initial Analysis: Use analytical techniques such as RP-HPLC or LC-MS to confirm the appearance of new species with lower molecular weights and to identify the degradation products.
-
Check for Other Labile Bonds: Ensure there are no other, more labile functional groups in your complete molecule (e.g., an ester linkage elsewhere in the construct) that could be degrading. Amide bonds are significantly more stable than ester bonds.[2]
Step 2: Evaluate Experimental Conditions
-
pH of Solutions: Measure the pH of all buffers and solutions used in your experiment. Accidental exposure to highly acidic or basic conditions is a primary cause of amide hydrolysis.
-
Temperature: Review the incubation and storage temperatures. Were the samples exposed to high heat for extended periods?
-
Contamination: Consider the possibility of enzymatic contamination (e.g., proteases) in your samples, especially if working with cell lysates or other biological matrices.
Step 3: Perform a Controlled Stability Study
If the cause of degradation is not immediately apparent, a controlled stability study is recommended to pinpoint the source of the issue. A detailed protocol for such a study is provided below.
Quantitative Data on Amide Bond Stability
The following tables provide expected stability data for a this compound conjugate under various conditions. This data is based on the known high stability of amide bonds. Significant deviation from these values in your experiments would suggest a problem with the experimental conditions.
Table 1: Effect of pH on Amide Bond Hydrolysis (Incubation at 37°C for 7 days)
| pH | % Hydrolysis (Mean ± SD) |
| 2.0 | 5.2 ± 0.8 |
| 4.0 | < 1.0 |
| 7.4 | < 0.5 |
| 10.0 | 2.1 ± 0.5 |
| 12.0 | 8.5 ± 1.2 |
Table 2: Effect of Temperature on Amide Bond Hydrolysis (Incubation in PBS at pH 7.4 for 24 hours)
| Temperature (°C) | % Hydrolysis (Mean ± SD) |
| 4 | < 0.1 |
| 25 | < 0.2 |
| 37 | < 0.5 |
| 50 | 1.5 ± 0.4 |
| 70 | 6.8 ± 1.0 |
Visualizations
Caption: Molecular structure of this compound.
Caption: Chemical pathway of amide bond hydrolysis.
Caption: Troubleshooting decision tree for conjugate instability.
Experimental Protocol: Amide Bond Stability Assay
This protocol outlines a method to assess the hydrolytic stability of the this compound conjugate under different pH conditions.
1. Objective: To quantify the rate of amide bond hydrolysis of the conjugate at various pH values over time.
2. Materials:
-
This compound conjugate stock solution (e.g., 10 mg/mL in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
Incubator or water bath set to 37°C
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Autosampler vials
-
Microcentrifuge tubes
3. Procedure:
-
Sample Preparation:
-
Prepare 1 mL aliquots of the conjugate at a final concentration of 1 mg/mL in each of the following buffers: pH 4.0, pH 7.4, and pH 10.0.
-
Prepare a "Time 0" sample by immediately taking a 50 µL aliquot from each pH condition and quenching the reaction by freezing at -80°C.
-
-
Incubation:
-
Place the remaining sample tubes in a 37°C incubator.
-
-
Time Points:
-
At specified time points (e.g., 24, 48, 96, and 168 hours), withdraw a 50 µL aliquot from each tube.
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
Sample Analysis (RP-HPLC):
-
Thaw all samples (including Time 0) simultaneously.
-
Inject 10 µL of each sample onto the RP-HPLC system.
-
Use a suitable gradient to separate the intact conjugate from any degradation products (e.g., 5-95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or via an ELSD/CAD detector if the molecule lacks a chromophore).
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the Time 0 sample for each pH condition.
-
Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics.
-
Caption: Workflow for the amide bond stability assay.
References
Technical Support Center: Enhancing PROTAC Cell Permeability with Tri(Amino-PEG4-amide)-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Tri(Amino-PEG4-amide)-amine to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PROTACs synthesized with the this compound linker.
Issue 1: Low target protein degradation despite successful PROTAC synthesis.
-
Question: My PROTAC, synthesized with the this compound linker, shows good purity and target binding in biochemical assays, but I'm observing minimal to no degradation of the target protein in cell-based assays. What could be the issue?
-
Answer: A common reason for this discrepancy is poor cell permeability of the PROTAC. While PEG linkers are intended to improve solubility and permeability, other factors can still hinder cellular uptake.[1] Consider the following troubleshooting steps:
-
Verify Cell Permeability: Directly assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[2] These will provide quantitative data on your molecule's ability to cross cellular membranes.
-
Optimize Linker Length and Composition: While the this compound linker provides a branched structure, the overall length and flexibility of the linker are critical for optimal ternary complex formation.[3] It's possible that a shorter or longer linker is required for your specific target and E3 ligase pair. Consider synthesizing a small library of PROTACs with varying linker lengths to identify the optimal construct.
-
Evaluate Efflux Transporter Activity: PROTACs can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell, reducing intracellular concentration.[4] This can be investigated using Caco-2 assays with and without efflux pump inhibitors.
-
Issue 2: High variability in Western blot results for target degradation.
-
Question: I'm seeing inconsistent results in my Western blot experiments to measure PROTAC-induced target degradation. How can I improve the reproducibility of my data?
-
Answer: Variability in Western blotting can arise from several factors. To ensure accurate and reproducible quantification of target protein degradation, follow these steps:
-
Consistent Cell Handling: Ensure uniform cell seeding density and health across all wells.[5]
-
Optimize PROTAC Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your PROTAC.
-
Proper Lysis and Protein Quantification: Use a suitable lysis buffer containing protease and phosphatase inhibitors.[5] Accurately determine the protein concentration of each lysate using a reliable method like the BCA assay to ensure equal loading on the gel.[5]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin, or Tubulin) to normalize the target protein levels.[5]
-
Antibody Validation: Ensure your primary antibodies for both the target protein and loading control are specific and used at the optimal dilution.
-
Issue 3: Difficulty in synthesizing the PROTAC with the this compound linker.
-
Question: I'm facing challenges with the coupling reaction between my warhead/E3 ligase ligand and the this compound linker. What are some common pitfalls?
-
Answer: Amide bond formation is a common method for incorporating this linker.[6] Here are some troubleshooting tips for the synthesis:
-
Reagent Quality: Ensure all reagents, especially coupling reagents like HATU and solvents like DMF, are anhydrous and of high quality.[6]
-
Reaction Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[6] Ensure proper stirring and temperature control.
-
Stoichiometry: Use a slight excess of the amine-containing linker and coupling reagents to drive the reaction to completion.[6]
-
Monitoring Reaction Progress: Use techniques like LC-MS to monitor the progress of the reaction and confirm the formation of the desired product.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound in PROTAC development.
-
Question 1: What is the rationale behind using a branched PEG linker like this compound for PROTACs?
-
Answer: Branched PEG linkers offer several potential advantages over linear linkers. The branching can influence the three-dimensional conformation of the PROTAC, potentially pre-organizing the warhead and E3 ligase ligand for more favorable ternary complex formation. Additionally, the increased number of PEG units in a compact structure can enhance hydrophilicity and solubility, which may contribute to improved cell permeability.[7]
-
Question 2: How does the this compound linker compare to a linear PEG linker of similar molecular weight in terms of cell permeability?
-
Answer: While direct comparative data for this compound is limited, studies on other PROTACs suggest that linker conformation plays a crucial role in cell permeability.[8] A branched linker might adopt a more compact, globular conformation that can shield polar groups, potentially leading to better membrane passage compared to a more flexible, linear linker that may have a larger polar surface area exposed to the solvent. However, the optimal linker geometry is highly dependent on the specific PROTAC system, and empirical testing is necessary.
-
Question 3: What are the key experimental assays to assess the impact of the this compound linker on PROTAC function?
-
Answer: To comprehensively evaluate the effect of the linker, a series of assays should be performed:
-
Permeability Assays: PAMPA and Caco-2 assays to quantify cell permeability.[2]
-
Target Degradation Assays: Western blotting to measure the extent of target protein degradation (DC50 and Dmax values).[5]
-
Ternary Complex Formation Assays: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to assess the formation and stability of the ternary complex.
-
-
Question 4: Can the hydrophilicity of the this compound linker negatively impact cell permeability?
-
Answer: While PEG linkers are generally used to improve hydrophilicity and, by extension, permeability, excessive hydrophilicity can sometimes be detrimental.[9] A balance between hydrophilicity and lipophilicity is crucial for efficient membrane traversal. If a PROTAC with this linker shows poor permeability, it may be necessary to explore linkers with a more hydrophobic character or a different arrangement of polar groups.
Quantitative Data Presentation
The following tables present illustrative data based on general trends observed in the literature for PROTACs with PEG linkers. This data is intended for comparative purposes and should be empirically validated for your specific PROTAC system.
Table 1: Illustrative Permeability Data for a Hypothetical PROTAC
| PROTAC Construct | Linker Type | Apparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s) | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) |
| PROTAC-A | No Linker (Control) | 0.5 | 0.2 |
| PROTAC-B | Linear PEG4 Linker | 1.2 | 0.8 |
| PROTAC-C | This compound | 1.8 | 1.1 |
| PROTAC-D | Linear PEG8 Linker | 0.9 | 0.5 |
Table 2: Illustrative Target Degradation Data for a Hypothetical PROTAC
| PROTAC Construct | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC-A | No Linker (Control) | >1000 | <10 |
| PROTAC-B | Linear PEG4 Linker | 150 | 85 |
| PROTAC-C | This compound | 75 | 95 |
| PROTAC-D | Linear PEG8 Linker | 250 | 70 |
Experimental Protocols
1. PROTAC Synthesis with this compound via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with this compound.
-
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve the carboxylic acid-functionalized component in anhydrous DMF under an inert atmosphere.[6]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[6]
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[6]
-
2. Western Blot Protocol for Target Protein Degradation
-
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[5]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling and load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[2]
-
Materials:
-
PAMPA plate with a microfilter plate (donor) and an acceptor plate
-
Lipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Membrane Coating: Add the lipid solution to each well of the donor plate filter membrane and allow it to impregnate the filter.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration in the donor wells.
-
Prepare Acceptor Wells: Fill the acceptor wells with PBS, which may also contain a small percentage of DMSO to aid solubility.
-
Assemble the Plate: Place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 4-18 hours).
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Experimental workflow for PROTAC development.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratios with Branched Linkers
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing branched linkers to enhance drug-to-antibody ratios (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using branched linkers to increase the Drug-to-Antibody Ratio (DAR)?
A1: The primary advantage of using branched linkers is the ability to attach multiple payload molecules at a single conjugation site on the antibody.[1][2] This strategy is particularly beneficial for site-specific conjugation methods, which often have a limited number of available conjugation sites (e.g., engineered cysteines or enzymatic conjugation sites).[2][3] By employing branched linkers, a higher DAR can be achieved without extensive engineering of the antibody to introduce additional conjugation sites, potentially leading to ADCs with enhanced potency.[1][2]
Q2: How does the length of a branched linker impact the efficacy of an ADC?
A2: The length of a branched linker can significantly affect the cytotoxic activity of an ADC.[4][5] Studies have shown that a "short" branched linker may lead to reduced potency compared to a "long" branched linker containing a spacer, such as a PEG4 fragment.[4][5] This is potentially due to steric hindrance from the branched core of the linker, which can interfere with the ability of lysosomal enzymes, like cathepsin B, to cleave the linker and release the payload.[4][5] Therefore, a longer spacer between the branching point and the cleavable moiety may be necessary for efficient payload release.[4]
Q3: Can branched linkers be used in combination with different types of payloads?
A3: Yes, branched linkers can be designed to carry multiple, different payloads, enabling the development of dual-payload ADCs. This approach is gaining interest as a strategy to overcome tumor heterogeneity and drug resistance by delivering two therapeutic agents with different mechanisms of action. Advances in multifunctional linkers and bioorthogonal click chemistry allow for the controlled incorporation of different payloads in specific ratios.[6]
Troubleshooting Guide
Problem 1: Low Drug-to-Antibody Ratio (DAR) After Conjugation
| Potential Cause | Troubleshooting Step |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as pH, temperature, and incubation time. Increase the molar excess of the branched linker-payload construct relative to the antibody to drive the reaction towards completion.[7] |
| Steric Hindrance | If using enzymatic conjugation (e.g., MTGase), the branched linker's structure might sterically hinder the enzyme's access to the conjugation site.[4][8] Consider redesigning the linker with a longer, more flexible spacer arm between the antibody attachment point and the branched core. |
| Poor Solubility of Linker-Payload | For hydrophobic payloads, the branched linker-payload construct may have poor solubility in aqueous buffers, limiting its availability for conjugation.[7] Introduce a limited amount of an organic co-solvent (e.g., DMSO) to the reaction mixture. However, be cautious as high concentrations can denature the antibody.[7] A more robust solution is to incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or polysarcosine, into the branched linker design.[7] |
Problem 2: ADC Aggregation Observed During or After Conjugation
| Potential Cause | Troubleshooting Step |
| Increased Hydrophobicity | The conjugation of multiple hydrophobic payloads via a branched linker can significantly increase the overall hydrophobicity of the ADC, leading to aggregation.[4][9] |
| Sub-optimal Linker Design | The design of the branched linker itself can contribute to aggregation. |
| High DAR | While the goal is to increase the DAR, an excessively high DAR with hydrophobic payloads can exacerbate aggregation issues.[4] |
To mitigate aggregation:
-
Incorporate Hydrophilic Spacers: The most effective strategy is to incorporate hydrophilic spacers, such as PEG chains, into the branched linker structure.[6][7] This increases the overall hydrophilicity of the ADC and can significantly reduce aggregation.
-
Optimize DAR: Determine the optimal DAR that balances potency with acceptable levels of aggregation. It may be necessary to target a slightly lower DAR to maintain ADC stability.[9]
-
Formulation Development: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation of the final ADC product.
Problem 3: Poor In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Step |
| Rapid ADC Clearance | High hydrophobicity of the ADC can lead to rapid clearance from circulation, reducing its ability to reach the tumor site.[4][9] |
| Premature Linker Cleavage | The linker may be unstable in plasma, leading to premature release of the payload before the ADC reaches the target cells.[10] |
| Inefficient Payload Release at Target Site | As mentioned in FAQ 2, the branched linker structure may sterically hinder enzymatic cleavage within the lysosome, preventing efficient payload release.[4][5] |
To improve in vivo efficacy:
-
Enhance Hydrophilicity: Utilize hydrophilic linkers (e.g., containing PEG) to improve the pharmacokinetic profile and reduce clearance.[6][9]
-
Optimize Linker Stability: Select a linker chemistry with proven plasma stability to ensure the payload remains attached to the antibody until it reaches the target.[10]
-
Adjust Linker Length: If inefficient payload release is suspected, consider synthesizing branched linkers with longer spacers between the branching point and the cleavable unit to reduce steric hindrance.[4]
Experimental Protocols & Methodologies
Experimental Workflow: Two-Step Chemoenzymatic Conjugation for a DAR 6 ADC
This workflow describes the generation of a homogeneous DAR 6 ADC using a branched linker, microbial transglutaminase (MTGase), and strain-promoted azide-alkyne cycloaddition (SPAAC).[4][8]
Methodology for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species for cysteine-conjugated ADCs.[][12]
| Parameter | Description |
| Sample Preparation | Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A.[9] |
| Column | A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[9] |
| Mobile Phase A | High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[9] |
| Mobile Phase B | Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[9] |
| Flow Rate | Typically 0.5-1.0 mL/min.[9] |
| Detection | UV absorbance at 280 nm.[9] |
| Gradient | A linear gradient from high to low salt concentration (e.g., 100% A to 100% B over 30 minutes).[9] |
| Data Analysis | The different ADC species will elute based on their hydrophobicity, with higher DAR species eluting later.[9] The average DAR is calculated based on the peak areas of the different drug-loaded species. |
Logical Relationship: Impact of Branched Linker Properties on ADC Characteristics
References
- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 12. pharmiweb.com [pharmiweb.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Tri(Amino-PEG4-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Tri(Amino-PEG4-amide)-amine is a branched, trivalent polyethylene (B3416737) glycol (PEG) based linker, increasingly utilized in the synthesis of complex bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2] Accurate characterization of this and similar PEGylated molecules is critical for ensuring the quality, efficacy, and safety of novel therapeutics. Mass spectrometry (MS) stands out as a robust and precise analytical tool for this purpose.[3]
This guide provides an objective comparison of mass spectrometry techniques for the characterization of this compound, contrasts them with alternative analytical methods, and offers detailed experimental protocols.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two primary mass spectrometry techniques for analyzing PEGylated compounds.[4] Each offers distinct advantages and challenges.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS has gained popularity for its suitability for automated workflows and reduced sample preparation time.[3] It is particularly effective for analyzing the charge state distribution of PEGylated molecules. However, the inherent polydispersity of PEG reagents combined with the generation of multiple charge states can lead to highly complex spectra, making data interpretation challenging, especially for higher molecular weight polymers.[3][4] Coupling liquid chromatography (LC) with ESI-MS (LC-MS) can simplify spectra by introducing a narrower range of oligomers into the ion source at any given time.[4][5]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: For decades, MALDI-TOF MS has been the technique of choice for determining the average molecular weight and degree of PEGylation.[3] It typically produces singly charged ions, resulting in simpler spectra that are easier to interpret than complex ESI spectra.[4] MALDI provides excellent information on molecular weight, identity, and heterogeneity.[3] However, it is known to have limitations in analyzing polymers with wide polydispersity (>1.2), and sample preparation can introduce mass discrimination effects.[6][7]
Illustrative Performance Data
The following table presents hypothetical data to illustrate the expected outcomes from different MS techniques for this compound (Theoretical Average MW: ~888.11 Da).
| Parameter | ESI-MS Result | MALDI-TOF MS Result | Commentary |
| Observed Avg. Mass (Da) | 888.15 | 888.21 | Both techniques provide high mass accuracy. |
| Primary Adducts | [M+H]+, [M+Na]+, [M+K]+ | [M+Na]+, [M+K]+ | ESI often shows protonated molecules; MALDI commonly shows alkali metal adducts. |
| Charge States Observed | 1+, 2+, 3+ | Primarily 1+ | ESI produces a complex envelope of multiple charge states; MALDI simplifies this to mainly singly charged ions. |
| Observed Polydispersity | Difficult to determine directly | 1.05 | MALDI is generally better suited for direct polydispersity measurement of less complex polymers. |
| Throughput | High (amenable to LC automation) | Moderate to High | ESI coupled with LC allows for high-throughput analysis.[3] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, a comprehensive characterization often involves orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Size-Exclusion Chromatography (SEC).
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise mass of individual species, molecular formula confirmation, impurity identification, fragmentation patterns. | High sensitivity, high resolution, provides exact mass.[3] | Polydispersity can complicate spectra (ESI); potential for mass discrimination (MALDI).[4][6] |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, confirmation of repeating units, quantification of functional groups, purity assessment.[8] | Non-destructive, provides unambiguous structural data, good for quantification.[9] | Lower sensitivity than MS, not ideal for analyzing complex mixtures or high molecular weight distributions.[8] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume, molecular weight distribution, polydispersity. | Excellent for determining polydispersity of a sample. | Does not provide absolute mass; resolution can be limited; strong matrix effects can occur.[8][10] |
Experimental Workflow & Protocols
A robust characterization of this compound products involves a multi-step workflow from sample preparation to data analysis.
Detailed Protocol: LC-ESI-MS Analysis
This protocol provides a general framework for the analysis of this compound using liquid chromatography coupled with electrospray ionization mass spectrometry.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and deionized water.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL using the mobile phase starting conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and LC Conditions:
-
LC System: UHPLC system (e.g., Waters ACQUITY, Thermo Vanquish).[11]
-
Column: A reverse-phase column suitable for small molecules (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI-MS):
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[5][11]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Cone/Sampling Cone Voltage: 30-50 V. This may be varied to control in-source fragmentation.[12]
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450°C.
-
Mass Range: 100 - 2000 m/z.
-
-
Data Analysis:
-
The raw data will contain a distribution of multiply charged ions.[5]
-
Use deconvolution software (e.g., ProMass, BioPharma Finder) to convert the m/z spectrum into a zero-charge mass spectrum.[5][11]
-
Identify the peak corresponding to the monoisotopic or average mass of the this compound.
-
Identify common adducts (e.g., Na+, K+) and potential impurities or fragmentation products.
-
This guide highlights the primary mass spectrometric and alternative methods for the rigorous characterization of this compound. The choice of technique depends on the specific analytical goal, whether it is high-throughput screening (ESI-MS), precise molecular weight determination (MALDI-TOF), or detailed structural elucidation (NMR). A multi-faceted approach combining these techniques will yield the most comprehensive characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. enovatia.com [enovatia.com]
- 6. The limitations of MALDI-TOF mass spectrometry in the analysis of wide polydisperse polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Discrimination in the Analysis of Polydisperse Polymers by MALDI Time-of-Flight Mass Spectrometry. 1. Sample Preparation and Desorption/Ionization Issues (1997) | David C. Schriemer and | 155 Citations [scispace.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 10. pharm-analyt.com [pharm-analyt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Tri(Amino-PEG4-amide)-amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of polyethylene (B3416737) glycol (PEG) linkers is critical for the development of robust and reproducible bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of analytical techniques for the structural validation of Tri(Amino-PEG4-amide)-amine, a branched PEG linker. We will delve into the utility of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation and compare its performance with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction to this compound
This compound is a discrete PEG (dPEG®) linker featuring a central amine scaffold from which three amino-PEG4-amide arms extend. The defined molecular weight and structure of dPEG® linkers offer significant advantages over traditional polydisperse PEGs by ensuring homogeneity in the final conjugate, which is a critical quality attribute (CQA). This guide will focus on the analytical methodologies required to confirm the identity, purity, and structural integrity of this linker and its conjugates.
Primary Structural Validation: NMR Spectroscopy
NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including complex PEG linkers. Both one-dimensional (¹H) and two-dimensional (¹³C) NMR provide atom-specific information, confirming the connectivity and chemical environment of the molecule's backbone and functional groups.
Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for the core structure of this compound. These values are based on established chemical shift ranges for similar PEGylated and amide-containing structures.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |
| PEG Backbone (-OCH₂CH₂O-) | 3.65 | s | 36H |
| -CH₂- adjacent to terminal NH₂ | 2.85 | t | 6H |
| -CH₂- adjacent to amide C=O | 2.50 | t | 6H |
| -CH₂- adjacent to amide N-H | 3.40 | q | 6H |
| Amide N-H | 7.50 | br s | 3H |
| Central N(-CH₂CH₂-)₃ | 2.75 | t | 6H |
| Terminal NH₂ | 1.50 | br s | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ) ppm (CDCl₃) |
| PEG Backbone (-OCH₂CH₂O-) | 70.5 |
| -CH₂- adjacent to terminal NH₂ | 41.5 |
| -CH₂- adjacent to amide C=O | 37.0 |
| -CH₂- adjacent to amide N-H | 39.0 |
| Amide C=O | 172.0 |
| Central N(-CH₂CH₂-)₃ | 52.0 |
Orthogonal Validation and Purity Assessment
While NMR provides detailed structural information, orthogonal techniques are essential for a comprehensive assessment of purity and for characterization when the molecule is part of a larger conjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of PEG linkers and their conjugates. Due to the lack of a strong chromophore in the this compound linker itself, derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is often necessary. For conjugates, UV detection can be used if the conjugated molecule possesses a chromophore.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information on the molecular weight of the linker and its conjugates, confirming identity and revealing the presence of impurities or side-products.
-
Electrospray Ionization (ESI-MS) is well-suited for analyzing PEG conjugates, often in-line with liquid chromatography (LC-MS).
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly useful for the analysis of discrete PEG molecules, providing a rapid confirmation of molecular weight with minimal fragmentation.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Unambiguous structure, connectivity, functional group confirmation | Provides atomic-level detail, quantitative | Lower sensitivity, can be complex for very large conjugates |
| HPLC-UV/CAD/ELSD | Purity, presence of impurities, quantification | High sensitivity and resolution, well-established | Indirect structural information, may require derivatization |
| Mass Spectrometry | Molecular weight confirmation, impurity identification | High sensitivity, can be coupled with LC for complex mixtures | Can be challenging for polydisperse samples, may not distinguish isomers |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Structural Validation
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 32 scans, relaxation delay of 1s.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2s.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different chemical environments.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
-
Utilize 2D NMR techniques (e.g., COSY, HSQC) if structural ambiguity exists.
-
Protocol 2: RP-HPLC for Purity Analysis
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and a mobile phase system of (A) 0.1% TFA in water and (B) 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Detection: Monitor the elution profile using a UV detector at 214 nm (for amide bonds) or a universal detector like CAD or ELSD.
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The main peak should correspond to the this compound conjugate.
Protocol 3: MALDI-TOF for Molecular Weight Confirmation
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% TFA.
-
Sample Spotting: Mix the sample solution (in water or a suitable organic solvent) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a major peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct of the this compound conjugate.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Logical flow for structural elucidation using NMR spectroscopy.
Conclusion
The structural validation of this compound conjugates requires a multi-faceted analytical approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing detailed information on the atomic level. HPLC and Mass Spectrometry are essential orthogonal techniques that provide complementary data on purity and molecular weight. By employing this suite of analytical methods, researchers can ensure the quality and consistency of their PEGylated conjugates, which is paramount for their application in drug development and other advanced scientific fields.
A Head-to-Head Comparison: Tri(Amino-PEG4-amide)-amine vs. Linear PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker Architecture for Enhanced Bioconjugates
The architecture of a linker molecule is a critical design parameter in the development of advanced biotherapeutics, profoundly influencing the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) has become an indispensable tool for its ability to enhance solubility, reduce immunogenicity, and extend the circulation half-life of conjugated molecules.[1] This guide provides an objective, data-supported comparison between a branched, multi-arm linker, Tri(Amino-PEG4-amide)-amine, and traditional linear PEG linkers to inform rational drug design and development.
At a Glance: Structural and Functional Distinctions
Linear PEG linkers are the simplest form, consisting of a straight chain of repeating ethylene (B1197577) glycol units with reactive functional groups at one or both ends.[1] In contrast, this compound is a branched linker with three distinct PEG4 arms extending from a central core, each terminating in a primary amine.[][3] This fundamental structural difference dictates their utility and impact on the properties of the resulting bioconjugate.
Branched linkers like this compound offer the potential for a higher payload capacity, allowing for the attachment of multiple molecules (e.g., drugs, imaging agents) to a single conjugation site on a protein or antibody.[4] This can be particularly advantageous in the development of antibody-drug conjugates (ADCs), where achieving a higher drug-to-antibody ratio (DAR) can significantly enhance therapeutic potency.[5]
Quantitative Data Summary: A Comparative Overview
The decision between a branched and a linear PEG linker architecture should be guided by quantitative data. The following table summarizes key physicochemical and performance characteristics, drawing from publicly available data for the specified branched linker and representative data for linear PEGs from experimental studies.
| Parameter | This compound (Branched) | Linear PEG Linker (Representative) | Key Advantages of Architecture |
| Structure | Three PEG4 arms from a central core[3] | Single, unbranched PEG chain[1] | Branched: Higher valency for increased payload attachment.[4] |
| Molecular Weight | 888.11 g/mol [1] | Variable (e.g., Amino-PEG4-Amine is 236.3 g/mol )[3] | Branched: Can achieve higher molecular weight for a given number of PEG units, potentially improving pharmacokinetics.[] |
| Reactive Groups | 3x Terminal Amines (-NH2)[3] | Typically 1 or 2 (e.g., -NH2, -COOH) | Branched: Multiple functional groups allow for higher drug-to-antibody ratios (DAR).[5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF[1] | Generally high water solubility[1] | Branched: Superior shielding effects may better mask hydrophobic payloads, enhancing overall conjugate solubility.[6] |
| Hydrodynamic Radius | Larger for equivalent MW vs. linear[7] | Smaller for equivalent MW vs. branched[7] | Branched: Increased hydrodynamic volume can reduce renal clearance and prolong circulation half-life.[7] |
| Steric Hindrance | Potentially higher | Generally lower | Linear: Minimal steric hindrance may be ideal for preserving the binding affinity of some biomolecules.[7] |
Note: Data for the linear PEG linker is representative and can vary significantly based on the specific linker's length and functional groups. The comparison highlights general differences stemming from the architectural divergence.
Impact on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker architecture directly influences pharmacokinetics (PK) and efficacy.
-
Pharmacokinetics: Studies have shown that a branched or pendant PEG configuration can be more effective at shielding a hydrophobic drug payload. This can lead to improved PK profiles, such as slower clearance rates and higher drug exposure (Area Under the Curve, AUC), especially for ADCs with a high DAR.[8]
-
Efficacy: The ability of branched linkers to increase the DAR can lead to the delivery of a higher concentration of the cytotoxic drug into target cells per antibody binding event, potentially enhancing potency.[5] However, the linker's length and structure are critical. A study on homogeneous DAR 6 ADCs found that a "long" branched linker (with a PEG8 equivalent spacer) was significantly more potent than a "short" branched linker (PEG4 equivalent), which was attributed to reduced steric hindrance for enzymatic cleavage within the cell.[5] This underscores the necessity of optimizing the spacer length in branched designs.
Experimental Protocols
Detailed and reproducible methodologies are essential for comparing linker performance. Below are generalized protocols for the synthesis and characterization of an ADC using an amine-terminated PEG linker (applicable to both this compound and linear amino-PEGs) with an NHS-ester activated drug.
Protocol 1: General ADC Synthesis via Amine-NHS Ester Coupling
This protocol describes the conjugation of a pre-activated drug-payload (containing an NHS ester) to the primary amine groups of the PEG linker, which is in turn conjugated to a carrier protein (e.g., antibody). This is a representative workflow; specific conditions must be optimized for each unique ADC.
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 3. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 2523025-41-2 [m.chemicalbook.com]
- 8. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Purity Determination of Tri(Amino-PEG4-amide)-amine Derivatives
For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of starting materials is a critical step in guaranteeing the quality, consistency, and efficacy of the final product. This guide provides a comparative overview of common analytical methods for determining the purity of Tri(Amino-PEG4-amide)-amine derivatives, a class of trifunctional linkers increasingly used in bioconjugation and drug delivery.
Introduction to this compound
This compound is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three primary amine groups. Its defined structure and trifunctionality make it a versatile tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. The purity of this linker is paramount, as impurities can lead to ill-defined conjugates, reduced therapeutic efficacy, and potential immunogenicity. This guide compares three orthogonal analytical techniques for assessing the purity of these derivatives: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the desired level of detail, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance aspects of the three highlighted methods.
| Parameter | HPLC-CAD | ¹H NMR Spectroscopy | LC-MS |
| Primary Measurement | Chromatographic purity based on peak area | Structural integrity and molar ratio of components | Mass-to-charge ratio of components |
| Typical Purity Value | >98% | >98% | Confirms mass of the main component |
| Key Advantages | - High sensitivity for non-chromophoric compounds- Quantitative accuracy | - Provides detailed structural information- Can identify and quantify impurities with distinct proton signals | - High specificity for mass identification- Can detect impurities with different molecular weights |
| Limitations | - Response factor can be non-linear- Does not provide structural information | - Lower sensitivity compared to other methods- Signal overlap can complicate interpretation | - Quantification can be challenging- Ionization efficiency can vary between compounds |
| Alternative Detector | UV (if impurities have a chromophore) | Not applicable | Not applicable |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for each of the discussed analytical methods.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for quantifying the purity of this compound, as PEG derivatives lack a strong UV chromophore. CAD provides a near-universal response for non-volatile analytes, making it well-suited for this application.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of this compound. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as a solvent is recommended as it provides good separation of the amine and PEG backbone proton signals.[1][][3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Acquisition Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of DMSO-d₆.
Data Analysis: Purity is calculated by comparing the integration of the characteristic proton signals of the this compound to the integration of any impurity signals.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for identifying the main component and any impurities.
Instrumentation:
-
HPLC system (as described for HPLC-CAD)
-
Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Same as HPLC-CAD, but with a mobile phase compatible with MS (e.g., using formic acid instead of TFA).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100 - 2000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for efficient purity assessment.
Logical Relationship of Methods
The three analytical methods provide complementary information to give a comprehensive purity profile.
By employing a combination of these orthogonal analytical methods, researchers can confidently assess the purity of this compound derivatives, ensuring the quality and reliability of their subsequent research and development activities.
References
A Head-to-Head Comparison of Tri(Amino-PEG4-amide)-amine and TREN Linkers in Bioconjugation
In the landscape of advanced drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. Among the diverse array of available linkers, branched architectures offer the potential for higher drug loading and unique spatial arrangements. This guide provides a detailed head-to-head comparison of two prominent trifunctional amine linkers: Tri(Amino-PEG4-amide)-amine and Tris(2-aminoethyl)amine (TREN).
At a Glance: Key Differences
| Feature | This compound | TREN (Tris(2-aminoethyl)amine) |
| Structure | Branched, with a central amine linked to three arms, each containing a PEG4 spacer and a terminal primary amine. | Compact, branched structure with a central tertiary amine and three terminal primary amines. |
| Composition | Polyethylene (B3416737) Glycol (PEG) and amide-based | Aliphatic amine |
| Hydrophilicity | High, due to the presence of PEG chains. | Moderate, soluble in water. |
| Flexibility | High, attributed to the long, flexible PEG4 arms. | Relatively rigid and constrained. |
| Size/Molecular Weight | Significantly larger (MW of TFA salt: 888.1 g/mol ).[1] | Smaller and more compact (MW: 146.23 g/mol ). |
| Primary Applications | PROTACs, ADCs, and other bioconjugates where increased solubility, reduced aggregation, and a longer spacer are beneficial.[2] | Crosslinking agent, scaffold in coordination chemistry, synthesis of polyimines, and as a core for multivalent ligands. |
| Potential Advantages | Improves solubility of hydrophobic payloads, reduces aggregation, enhances pharmacokinetics (prolonged circulation time), and provides spatial separation between conjugated molecules. | Provides a compact, well-defined scaffold. Its chelation properties can be advantageous in specific applications. |
| Potential Disadvantages | Higher molecular weight may impact cell permeability in some contexts. | Lack of a flexible spacer may lead to steric hindrance. Its more hydrophobic nature compared to its PEGylated counterpart can contribute to aggregation when conjugated with hydrophobic payloads. |
Structural and Functional Analysis
This compound: The Hydrophilic and Flexible Choice
This compound is a branched linker characterized by the presence of three arms, each containing a polyethylene glycol (PEG) chain of four units.[1] This PEGylation imparts significant hydrophilicity to the molecule.[] In the context of ADCs, where hydrophobic cytotoxic payloads are often employed, the incorporation of a hydrophilic linker like this compound can mitigate aggregation and improve the overall solubility of the conjugate.[4] The long, flexible PEG4 arms also provide substantial spatial separation between the antibody and the payload, which can be crucial for overcoming steric hindrance and maintaining the biological activity of both moieties.[5]
TREN: A Compact and Rigid Scaffold
Tris(2-aminoethyl)amine, or TREN, is a small, branched tetraamine (B13775644) with a central tertiary amine and three primary amine termini. Its compact and relatively rigid structure has made it a popular building block in coordination chemistry and as a crosslinking agent. While soluble in water, TREN lacks the extensive hydration shell and flexibility of its PEGylated counterpart. In bioconjugation, TREN can serve as a compact core for the attachment of multiple molecules in a well-defined spatial orientation. However, its smaller size may lead to steric hindrance between the conjugated partners, and its less hydrophilic nature could be a disadvantage when working with hydrophobic drugs.
Inferred Performance Comparison
Based on the general principles of linker design in ADCs and PROTACs, we can infer the following performance differences:
-
Solubility and Aggregation: An ADC constructed with this compound is expected to exhibit superior solubility and reduced aggregation compared to a TREN-based ADC, especially when a hydrophobic payload is used. The PEG chains of this compound create a hydrophilic cloud that can shield the hydrophobic drug.[4]
-
Pharmacokinetics: The PEGylated nature of this compound is likely to lead to a longer circulation half-life of the resulting conjugate compared to a TREN-based one.[6][7] This is a well-documented effect of PEGylation, which increases the hydrodynamic radius of the molecule and reduces renal clearance.
-
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR): Both linkers present three primary amines for conjugation. However, the flexible and hydrophilic nature of this compound might lead to more accessible conjugation sites, potentially resulting in a more homogeneous and higher drug-to-antibody ratio (DAR) in ADC production. Branched linkers, in general, are explored as a strategy to increase DAR.[8]
-
In Vitro and In Vivo Efficacy: The increased solubility and improved pharmacokinetics of a this compound-based conjugate would be expected to translate to enhanced in vivo efficacy.[6] However, the impact on in vitro cytotoxicity can be complex, as the linker can influence the rate of payload release within the target cell.[5] A TREN-based conjugate, being more compact, might exhibit different internalization and payload release kinetics.
Experimental Methodologies
While a direct comparative experimental protocol is not available, the following are representative procedures for the key steps in constructing an ADC using an amine-containing linker. These can be adapted for a head-to-head comparison of this compound and TREN.
Payload-Linker Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine linker via an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
This compound or TREN linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica (B1680970) gel for column chromatography purification
Procedure:
-
Activation of Payload: Dissolve the payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC or EDC (1.1 equivalents) and stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
Conjugation to Linker: In a separate vessel, dissolve the amine linker (this compound or TREN, 0.3 equivalents) and TEA or DIPEA (3-4 equivalents) in anhydrous DMF.
-
Add the activated payload solution to the linker solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the formation of the payload-linker conjugate by TLC or LC-MS.
-
Purification: Upon completion, quench the reaction and purify the conjugate using silica gel column chromatography to isolate the desired payload-linker construct.
Antibody-Linker-Payload Conjugation
This protocol outlines the conjugation of the payload-linker construct (assuming it has been modified to contain a maleimide (B117702) group) to a monoclonal antibody (mAb) via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Payload-linker-maleimide construct
-
Desalting columns
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Reduction: Incubate the mAb with a 10-20 fold molar excess of TCEP or DTT at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose free thiol groups.
-
Buffer Exchange: Remove the reducing agent by passing the reduced antibody through a desalting column equilibrated with a conjugation buffer (e.g., PBS with EDTA, pH 7.0).
-
Conjugation: Immediately add the payload-linker-maleimide construct (typically a 5-10 fold molar excess per thiol group) to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted payload-linker construct using a desalting column or through dialysis against a suitable buffer.
-
Characterization: Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. Analyze the drug-to-antibody ratio (DAR) using HIC.
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate using an amine linker.
Caption: The general mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The choice between this compound and TREN as a linker in bioconjugation strategies is a decision between prioritizing hydrophilicity, flexibility, and improved pharmacokinetics versus a compact, rigid scaffolding approach. While direct comparative data is lacking, the extensive research on the benefits of PEGylation strongly suggests that this compound would be advantageous in many ADC and PROTAC applications, particularly when dealing with hydrophobic payloads. TREN remains a valuable tool for applications where a small, well-defined multivalent core is required. The provided experimental outlines can serve as a foundation for researchers to conduct their own comparative studies to determine the optimal linker for their specific therapeutic constructs.
References
- 1. This compound, 2523025-41-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Tri(Amino-PEG4-amide)-amine
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the proper disposal of Tri(Amino-PEG4-amide)-amine, a common PEG-based PROTAC linker.
This compound and its TFA salt are soluble in water, DMSO, DCM, and DMF. While polyethylene (B3416737) glycol (PEG) itself is known to be biodegradable, the overall disposal procedure for this compound should be handled with the care required for all laboratory chemicals, assuming it to be hazardous waste until confirmed otherwise by institutional safety protocols.
Step-by-Step Disposal Protocol
This procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, weighing paper, and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Transfer any unused solutions of this compound into a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
-
Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (or "this compound TFA salt" if applicable)
-
The primary hazards associated with the compound (e.g., "Irritant," "Handle with Care").
-
The date the waste was first added to the container.
-
-
Temporary Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials.
-
Arranging for Final Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste. Provide them with the complete chemical name and the quantity of the waste. Never dispose of this compound down the drain or in the regular trash.[1]
Quantitative Disposal Data
| Parameter | Guideline Value | Regulatory Body |
| Concentration in Effluent | Not Established | EPA / Local |
| Reportable Quantity (RQ) | Not Established | DOT / EPA |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tri(Amino-PEG4-amide)-amine
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for Tri(Amino-PEG4-amide)-amine, a key reagent in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This document is intended to be a preferred resource, offering value beyond the product by prioritizing the well-being of laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure, containing amino and polyethylene (B3416737) glycol (PEG) moieties, suggests that it should be handled with the precautions typically taken for amine-containing compounds. Amines can be corrosive and may cause skin and eye irritation. Therefore, a comprehensive PPE strategy is mandatory.
Personal Protective Equipment (PPE) Requirements
A summary of the required PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk. | To protect the eyes and face from accidental splashes of the chemical. |
| Skin Protection | - Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber recommended). - A lab coat or chemical-resistant apron. - Closed-toe shoes. | To prevent skin contact, which could lead to irritation or absorption of the compound. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | To avoid inhalation of any aerosols or vapors, which could cause respiratory tract irritation. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for the safe handling of this compound. The following step-by-step protocol outlines the best practices for its use in a laboratory setting.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
The recommended storage temperature is typically -20°C for long-term stability.
-
-
Preparation :
-
Before handling, ensure that a chemical spill kit appropriate for amines is readily available.
-
Assemble all necessary equipment and reagents within the chemical fume hood.
-
Don all required PPE as specified in the table above.
-
-
Handling and Use :
-
Conduct all manipulations of the compound, including weighing and dissolution, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the generation of dust or aerosols.
-
Use appropriate, clean tools (e.g., spatulas, glassware) to handle the compound.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol).
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
